Oxydimethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hydroxymethoxymethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3/c3-1-5-2-4/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZLUCYKIWYSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)OCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549787 | |
| Record name | Oxydimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4407-89-0 | |
| Record name | Oxydimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to CAS Number 4407-89-0 (Oxydimethanol)
Disclaimer: The compound with CAS number 4407-89-0, known as this compound or dimethylene glycol, is not a stable, isolable substance. It exists as a component in a dynamic chemical equilibrium in aqueous solutions of formaldehyde (B43269). This guide provides a comprehensive overview of its properties and the characteristics of the system in which it is found. The biological effects and uses described are those of aqueous formaldehyde solutions (formalin).
Chemical Identity and Properties
This compound is the dimer of methylene (B1212753) glycol, formed through the reaction of two molecules of formaldehyde's hydrate (B1144303) in an aqueous solution.[1] It is part of a series of polyoxymethylene glycols, HO(CH₂O)ₙH, where n=2 for this compound.[2]
Chemical Structure and Nomenclature
-
IUPAC Name: hydroxymethoxymethanol
-
CAS Number: 4407-89-0
-
Synonyms: Dimethylene glycol, Methanol (B129727), 1,1'-oxybis-, 2-Oxa-1,3-propanediol, hydroxymethyl ether.[3][4]
-
Molecular Formula: C₂H₆O₃[3]
-
Molecular Weight: 78.07 g/mol [4]
-
Canonical SMILES: C(O)OCO
-
InChI Key: ARZLUCYKIWYSHR-UHFFFAOYSA-N
Physicochemical Properties
The majority of the physicochemical data for this compound is predicted due to its instability in a pure form. These values should be used as estimates.
| Property | Value | Reference(s) |
| Appearance | Component of a colorless liquid | [5] |
| Boiling Point (Predicted) | -9.2 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.241 g/cm³ | [3] |
| Flash Point (Predicted) | -51.8 °C | [3] |
| Refractive Index (Predicted) | 1.426 | [3] |
| pKa (Predicted) | 12.49 ± 0.10 | - |
Formation and Chemical Equilibrium
This compound is not synthesized as a discrete product but is formed in situ in aqueous solutions of formaldehyde. Formaldehyde (CH₂O) reacts with water to form its hydrate, methanediol (B1200039) (CH₂(OH)₂), also known as methylene glycol.[6][7] This monomer can then react with another molecule of methylene glycol to form the dimer, this compound (HOCH₂OCH₂OH), and so on to form higher oligomers.[2][7]
This series of reactions exists as a dynamic equilibrium. The concentration of each species depends on the overall formaldehyde concentration, temperature, and pH.[1] Higher concentrations of formaldehyde favor the formation of this compound and other polyoxymethylene glycols.[7][8]
Caption: Chemical equilibrium of formaldehyde in aqueous solution.
Analytical Data
Direct isolation for spectroscopic analysis of this compound is not practical. The primary method for its identification and quantification is Nuclear Magnetic Resonance (NMR) spectroscopy of aqueous formaldehyde solutions.[1][9]
NMR Spectroscopy Data
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound (referred to as dimethylene glycol) in D₂O. Chemical shifts can vary with concentration and temperature.
| Nucleus | Species | Chemical Shift (ppm) | Multiplicity | Reference(s) |
| ¹H | Methylene Glycol (HOCH₂ OH) | ~4.82 | Singlet | [6] |
| ¹H | This compound (HOCH₂OCH₂ OH) | ~4.91 | Singlet | [6] |
| ¹³C | Methylene Glycol (C H₂(OH)₂) | ~84.6 | - | [10] |
| ¹³C | This compound (HOC H₂OC H₂OH) | ~88.5 | - | [10] |
Biological Activity and Toxicology
There are no specific studies on the biological activity or toxicology of isolated this compound. The biological effects of formalin are attributed to the presence of formaldehyde, which is a known carcinogen, mutagen, and sensitizing agent.[11][12] Formaldehyde reacts vigorously with biological macromolecules like proteins and nucleic acids. Its toxicity is primarily due to its high reactivity as an electrophile.
For drug development professionals, it is critical to understand that any biological activity observed from a formalin solution is due to the equilibrium concentration of formaldehyde, not its hydrated or oligomeric forms like this compound.[13]
Uses and Applications
As a component of formalin, this compound is present in solutions used for a wide range of industrial and research applications. The utility of these solutions is based on the reactivity of the formaldehyde monomer.
-
Chemical Intermediate: Formalin is a fundamental building block in the chemical industry for producing resins (e.g., urea-formaldehyde, phenol-formaldehyde), polyoxymethylene plastics, 1,4-butanediol, and other complex organic compounds.[5][7][14]
-
Disinfectant and Biocide: Aqueous formaldehyde solutions are potent disinfectants that kill most bacteria and fungi and are used to inactivate toxins and pathogens in vaccine manufacturing.[7][15]
-
Tissue Preservative: In biological and medical laboratories, formalin is widely used as a tissue fixative and preservative.[16]
-
Organic Synthesis: Formaldehyde is used in various name reactions, including hydroxymethylation and electrophilic aromatic substitution, to introduce a -CH₂OH group.[7]
Experimental Protocols
Preparation and Analysis of an Aqueous Formaldehyde Solution
This protocol describes the preparation of a formaldehyde solution and its analysis by NMR spectroscopy to identify the equilibrium species, including this compound.
Objective: To prepare a concentrated aqueous formaldehyde solution and identify the chemical shifts corresponding to methylene glycol and dimethylene glycol (this compound).
Materials:
-
Paraformaldehyde (>90%)
-
Deuterium Oxide (D₂O)
-
NMR tubes
-
Volumetric flasks
-
Heating plate with magnetic stirrer
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Preparation of Formaldehyde Solution:
-
In a fume hood, add a calculated amount of paraformaldehyde powder to a volumetric flask to achieve the desired molar concentration (e.g., 2.4 M).[6]
-
Add D₂O to the flask.
-
Gently heat the mixture (e.g., to 60-70 °C) with stirring to depolymerize the paraformaldehyde.[8] The solution should become clear.
-
Allow the solution to cool to room temperature.
-
-
NMR Sample Preparation:
-
Transfer an appropriate volume (e.g., 0.6 mL) of the prepared formaldehyde-D₂O solution into an NMR tube.
-
-
NMR Data Acquisition:
-
Data Analysis:
-
Reference the spectra (e.g., to a residual HOD peak or an internal standard).
-
Identify the singlet peak for the CH₂ group of methylene glycol at approximately 4.82 ppm in the ¹H spectrum.[6]
-
Identify the singlet peak for the CH₂ groups of this compound at approximately 4.91 ppm, slightly downfield from the methylene glycol signal.[6]
-
In the ¹³C spectrum, identify the signal for methylene glycol at ~84.6 ppm and the signal for this compound at ~88.5 ppm.[10]
-
Caption: Workflow for the preparation and NMR analysis of aqueous formaldehyde.
Safety and Handling
Handling of concentrated formaldehyde solutions requires strict safety protocols due to the hazards associated with formaldehyde.[11]
-
Engineering Controls: Always handle concentrated formaldehyde solutions in a well-ventilated area, preferably inside a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., medium or heavyweight nitrile).[11][17]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizers, acids, and bases.[17][18] Containers should be tightly sealed.[18]
-
Spill Response: Use a commercial formaldehyde neutralizing agent for spills. Do not attempt to clean up large spills without proper training and equipment.[9]
-
First Aid: In case of eye or skin contact, flush immediately with water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air. If ingested, seek immediate medical attention.[11]
References
- 1. NMR studies of the equilibria and reaction rates in aqueous solutions of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable electrochemical synthesis of dry formaldehyde from anhydrous methanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mksmarmara.com [mksmarmara.com]
- 6. researchgate.net [researchgate.net]
- 7. Formaldehyde - Wikipedia [en.wikipedia.org]
- 8. Polyoxymethylene [chemeurope.com]
- 9. concordia.ca [concordia.ca]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 11. ehs.berkeley.edu [ehs.berkeley.edu]
- 12. OSHA Formaldehyde Safety - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Formaldehyde and methylene glycol equivalence: critical assessment of chemical and toxicological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formaldehyde & Derivatives - Josef Meissner GmbH & Co. KG [josefmeissner.com]
- 15. DE102008059701A1 - Process for the preparation of aqueous formaldehyde solutions - Google Patents [patents.google.com]
- 16. NMR studies of proton exchange kinetics in aqueous formaldehyde solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 18. celanese.com [celanese.com]
A Technical Guide to the Mechanism of Oxydimethanol Formation from Formaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth examination of the chemical mechanism underlying the formation of oxydimethanol from formaldehyde (B43269) in aqueous solutions. It details the initial hydration of formaldehyde to methanediol (B1200039) and the subsequent condensation reaction to form the dimer, this compound. This document summarizes key thermodynamic data, outlines detailed experimental protocols for quantitative analysis, and includes visual diagrams to illustrate the reaction pathway and experimental workflows. The content is tailored for researchers and professionals requiring a thorough understanding of formaldehyde chemistry in aqueous environments.
Core Mechanism of this compound Formation
In aqueous solutions, molecular formaldehyde (CH₂O) is a minor species. The vast majority of formaldehyde is present in equilibrium with its hydrate, methanediol (CH₂(OH)₂), and a series of short-chain oligomers.[1][2][3] this compound, systematically named bis(hydroxymethyl) ether or 2,5-dioxahexane-1,6-diol, and also known as dimethylene glycol, is the first and simplest of these oligomers (HO(CH₂O)₂H).[1][2][4] Its formation is a two-step process initiated by the hydration of formaldehyde.
Step 1: Hydration of Formaldehyde
The first step is the rapid and reversible hydration of the carbonyl group of a formaldehyde molecule by water to form methanediol. This geminal diol is the predominant monomeric species in solution.[1][2]
Reaction: CH₂O + H₂O ⇌ CH₂(OH)₂ (Methanediol)
Step 2: Dimerization of Methanediol
Two molecules of methanediol then undergo a condensation reaction, eliminating one molecule of water to form a stable ether linkage, resulting in this compound.[1][2] This dimerization is also a reversible equilibrium process and represents the initial step of formaldehyde polymerization in solution.
Reaction: 2 CH₂(OH)₂ ⇌ HO-CH₂-O-CH₂-OH (this compound) + H₂O
The overall mechanism is a fundamental aspect of formalin chemistry, where these equilibria dictate the concentration of reactive monomeric species and influence the chemical properties of the solution.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Oxydimethanol
Introduction
Oxydimethanol (ODM), more commonly known as dimethoxymethane (B151124) (DMM) or methylal, is the dimethyl acetal (B89532) of formaldehyde.[1][2] It is a colorless, flammable liquid with a low boiling point and high vapor pressure.[1][3][4] DMM is utilized as a solvent in various industries, including in the manufacturing of perfumes, resins, and adhesives, and is also explored as a potential fuel additive to reduce soot and NOx emissions.[1][5] Understanding the thermal stability and decomposition pathways of DMM is crucial for its safe handling, storage, and application, particularly in combustion processes. This guide provides a comprehensive overview of the current scientific understanding of DMM's thermal behavior, drawing from theoretical and experimental studies.
Thermal Stability and Decomposition Mechanisms
The thermal decomposition of dimethoxymethane is a complex process involving multiple competing reaction pathways, the prevalence of which is dependent on temperature and pressure.[6][7] Theoretical studies, primarily employing density functional theory (DFT) and ab initio calculations, have been instrumental in elucidating the potential decomposition channels.[8][9] These can be broadly categorized into unimolecular decompositions involving bond fissions to form radicals and molecular elimination reactions.
At elevated temperatures, typical of pyrolysis and combustion, the dominant initial decomposition steps are homolytic bond cleavages.[8][10] The primary radical-producing channels involve the fission of the C-O and C-H bonds.
Quantitative Decomposition Data
| Reaction | Bond Type | Products | Reference |
| CH₃OCH₂OCH₃ → •CH₃ + •OCH₂OCH₃ | C-O | Methyl radical and methoxymethyl radical | [8] |
| CH₃OCH₂OCH₃ → CH₃O• + •CH₂OCH₃ | C-O | Methoxy radical and methoxymethyl radical | [8][10] |
| CH₃OCH₂OCH₃ → H• + CH₃OCH₂OCH₂• | C-H | Hydrogen radical and dimethoxymethyl radical | [8] |
Note: The exact bond dissociation energies can vary slightly depending on the computational method used.
Studies indicate that the C-O bond fission is the most favored decomposition channel, particularly at higher temperatures.[8][11] The formation of methanol (B129727) (CH₃OH) has also been identified as a direct thermal decomposition product in some experimental studies.[9]
Experimental Protocols
Detailed experimental investigations into the thermal decomposition of DMM have primarily utilized techniques suited for gas-phase analysis at high temperatures, such as shock tubes, flow reactors, and jet-stirred reactors.[10][11][12] For the broader characterization of thermal stability, including condensed-phase behavior, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques.[13][14] The following are generalized protocols for these analyses as they would be applied to a volatile liquid like DMM.
1. Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the mass loss of DMM as a function of temperature, indicating its volatility and decomposition profile.
-
Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace with programmable temperature control, and a purge gas system.
-
Sample Preparation: A small, accurately weighed sample of DMM (typically 1-5 mg) is placed in an inert sample pan (e.g., aluminum or platinum). Due to the high volatility of DMM, a hermetically sealed pan with a pinhole lid is recommended to ensure controlled evaporation.
-
Experimental Conditions:
-
Purge Gas: An inert gas, such as nitrogen or argon, is used to prevent oxidation. A typical flow rate is 20-50 mL/min.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The sample mass is continuously recorded as a function of temperature and time.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of mass loss due to boiling and any subsequent decomposition steps. The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum mass loss rates.
2. Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To measure the heat flow associated with thermal transitions in DMM, such as boiling and decomposition.
-
Instrumentation: A differential scanning calorimeter with a furnace, sample and reference holders, and sensors to measure the differential heat flow.[13][14]
-
Sample Preparation: A small, accurately weighed sample of DMM (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Purge Gas: An inert gas, such as nitrogen, is used to maintain a controlled atmosphere.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, for instance, heating from ambient temperature to 400 °C at a rate of 10 °C/min.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events like boiling and any exothermic events that may correspond to decomposition. The enthalpy of these transitions can be calculated by integrating the area under the respective peaks.
Visualizations
Diagram 1: Primary Radical Decomposition Pathways of Dimethoxymethane
Caption: Primary radical decomposition pathways of dimethoxymethane.
Diagram 2: Generalized Experimental Workflow for TGA/DSC Analysis
Caption: Generalized workflow for TGA/DSC analysis of a volatile liquid.
The thermal stability of this compound (dimethoxymethane) is primarily dictated by the strength of its C-O bonds. At elevated temperatures, its decomposition is dominated by radical mechanisms initiated by the fission of these bonds. While comprehensive TGA and DSC data are not widely published, theoretical studies provide a strong foundation for understanding the energetics of its decomposition. The generalized experimental protocols provided herein offer a framework for conducting such thermal analyses to further characterize the thermal properties of this industrially relevant chemical.
References
- 1. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 2. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIMETHOXYMETHANE - Ataman Kimya [atamanchemicals.com]
- 4. Methylal (CAS 109-87-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The unimolecular decomposition of dimethoxymethane: channel switching as a function of temperature and pressure - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00039C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Oxydimethanol: A Technical Guide to Its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydimethanol, also known as hydroxymethyl ether or by its CAS number 4407-89-0, is an organic compound with the chemical formula C₂H₆O₃.[1][2][3][4][5] It is characterized by two hydroxymethyl groups attached to an ether linkage.[1] This technical guide provides an in-depth overview of the solubility of this compound in organic solvents, a critical parameter for its application in research, chemical synthesis, and drug development. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes a general, robust experimental protocol for determining its solubility.
Physicochemical Properties
A foundational understanding of this compound's physical and chemical properties is essential for its handling and application.
| Property | Value |
| Molecular Formula | C₂H₆O₃[2][3][4][5] |
| Molecular Weight | 78.07 g/mol [2][3][5] |
| Appearance | Typically a colorless liquid[1] |
| Odor | Mild[1] |
| Boiling Point | -9.2°C at 760 mmHg[3][4] |
| Density | 1.241 g/cm³[3][4] |
| Flash Point | -51.762°C[3][4] |
| Refractive Index | 1.426[3][4] |
Note: The reported boiling and flash points appear unusually low and may warrant verification depending on the application.
Solubility Profile of this compound
Qualitative assessments indicate that this compound is soluble in water and a variety of organic solvents.[1] This solubility is attributed to its molecular structure, which contains both polar hydroxyl groups and an ether linkage, enabling interactions with a range of solvent types.
Quantitative Solubility Data
| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Methanol | Polar Protic | 25 | Data not available | Data not available |
| e.g., Acetone | Polar Aprotic | 25 | Data not available | Data not available |
| e.g., Toluene | Non-polar | 25 | Data not available | Data not available |
| e.g., Dichloromethane | Polar Aprotic | 25 | Data not available | Data not available |
| e.g., Dimethyl Sulfoxide | Polar Aprotic | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a generalized and robust methodology for the experimental determination of the solubility of a compound like this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Vials with tight-fitting caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or NMR)
Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.
-
Record the exact amount of this compound added.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solute.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature to allow the undissolved solid to sediment.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration into the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination
Conclusion
While qualitative data suggests that this compound is soluble in a range of organic solvents, a clear need exists for quantitative studies to precisely define its solubility profile. The experimental protocol detailed in this guide provides a standardized framework for researchers to generate this critical data. A comprehensive understanding of this compound's solubility will be instrumental in optimizing its use in various scientific and industrial applications, from reaction chemistry to the formulation of novel pharmaceutical products.
References
"spectroscopic analysis of Oxydimethanol (NMR, IR, Mass Spec)"
Introduction
Oxydimethanol, also known as di(hydroxymethyl) ether, is a simple polyoxymethylene glycol. As an oligomer of formaldehyde (B43269), it plays a role in the complex chemistry of formaldehyde solutions and the formation of polyoxymethylene polymers.[1][2] This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to a lack of direct experimental spectra in the public domain, this guide presents predicted and extrapolated data based on the well-understood spectroscopic principles of its constituent functional groups—alcohols and ethers—and data from structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development and polymer science who require a foundational understanding of the analytical profile of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are estimations derived from established chemical shift and absorption frequency ranges for alcohols and ethers, as well as by analogy to related polyoxymethylene compounds.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: D₂O)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| HO-CH₂ -O-CH₂ -OH | ~ 4.8 - 5.0 | Singlet |
| HO -CH₂-O-CH₂-OH | ~ 4.7 (variable) | Singlet |
Note: The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Data (Solvent: D₂O)
| Carbon | Predicted Chemical Shift (ppm) |
| HO-C H₂-O-C H₂-OH | ~ 85 - 95 |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| C-H | Stretching | 2850 - 3000 | Medium |
| C-O | Stretching (Ether) | 1050 - 1150 | Strong |
| C-O | Stretching (Alcohol) | 1000 - 1260 | Strong |
| O-H | Bending | 1330 - 1440 | Medium |
| C-H | Bending | 1350 - 1480 | Medium |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 79 | [M+H]⁺ | Molecular ion peak (under soft ionization) |
| 61 | [M-H₂O]⁺ | Loss of a water molecule |
| 49 | [M-CH₂O]⁺ | Loss of a formaldehyde unit |
| 31 | [CH₂OH]⁺ | Hydroxymethyl cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound. These are generalized protocols suitable for a small, polar, and potentially thermally sensitive molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated water (D₂O) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Tetramethylsilane (TMS) or other appropriate internal standard
Instrumentation:
-
300 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of D₂O or DMSO-d₆ in a clean, dry vial.
-
Add a small amount of an appropriate internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees to allow for a short relaxation delay.
-
Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-120 ppm).
-
Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard.
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., chloroform) for solution-phase analysis.
-
Mortar and pestle
-
Pellet press
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer
Procedure (for solid sample as KBr pellet):
-
Sample Preparation:
-
Place a small amount of KBr powder in an agate mortar and pestle and grind to a fine powder.
-
Add a small amount of the this compound sample (approximately 1-2% by weight) to the KBr powder.
-
Grind the mixture thoroughly to ensure a homogenous dispersion.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol (B129727), acetonitrile)
Instrumentation:
-
Mass spectrometer with an Electrospray Ionization (ESI) or Chemical Ionization (CI) source.
Procedure (using ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.
-
-
Instrument Setup:
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
Calibrate the mass analyzer using a known standard.
-
-
Spectrum Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range (e.g., m/z 50-200).
-
For fragmentation analysis (MS/MS), select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Signaling Pathways and Experimental Workflows
This compound is a key intermediate in the acid- or base-catalyzed polymerization of formaldehyde in aqueous solutions, leading to the formation of polyoxymethylene glycols.[1][2]
Caption: Formation of polyoxymethylene glycol from formaldehyde and water.
The diagram above illustrates the initial steps in the formation of polyoxymethylene glycols. Formaldehyde reacts with water in a hydration reaction to form methylene glycol. Methylene glycol can then react with another molecule of methylene glycol, eliminating a water molecule, to form this compound. This process can continue, with the addition of more methylene glycol units, to form longer polyoxymethylene glycol chains.
Caption: General workflow for the spectroscopic analysis of this compound.
This workflow outlines the parallel sample preparation and data acquisition steps for NMR, IR, and Mass Spectrometry. The data from each technique is then integrated for a comprehensive structural elucidation of the this compound sample.
References
Oxydimethanol: A Transient Yet Pivotal Intermediate in Organic Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Oxydimethanol (CH₃OCH₂OH), also known as methoxymethanol (B1221974) or methyl hemiformal, is a labile yet crucial intermediate in the acid-catalyzed reaction between formaldehyde (B43269) and methanol (B129727). While its transient nature often precludes isolation, understanding its formation and reactivity is paramount for controlling the synthesis of its stable derivative, dimethoxymethane (B151124) (DMM), and for its potential role as a hydroxymethylating agent. This technical guide provides an in-depth analysis of this compound's role in organic synthesis, focusing on the mechanistic pathways it participates in, quantitative data from relevant reactions, and detailed experimental protocols for the synthesis of its primary downstream product, DMM.
Introduction to this compound
This compound is a hemiformal formed through the nucleophilic addition of methanol to formaldehyde.[1][2] This reaction is reversible and typically the first step in the formation of dimethoxymethane (methylal), a versatile solvent and synthetic reagent.[3][4] In anhydrous methanol, formaldehyde exists predominantly in equilibrium with this compound, with spectroscopic evidence showing the absence of the free formaldehyde C=O bond and the presence of characteristic spectral features for the hemiformal.[1][2][5] The instability of this compound makes its direct study challenging; however, its in-situ generation is a cornerstone of several synthetic transformations.
The Equilibrium and Reaction Pathway
The formation of dimethoxymethane from formaldehyde and methanol proceeds in a two-step equilibrium under acidic conditions. The first step is the rapid formation of the intermediate, this compound. The subsequent, typically rate-limiting step, is the acid-catalyzed dehydration of this compound and reaction with a second molecule of methanol to yield DMM.
Caption: Acid-catalyzed formation of dimethoxymethane via an this compound intermediate.
This compound as a Hydroxymethylating Agent
While the primary documented fate of this compound is conversion to DMM, the equilibrium between formaldehyde and an alcohol implies its potential as a hydroxymethylating agent. Hydroxymethylation is the addition of a -CH₂OH group to a substrate.[6][7] This reaction is typically performed with formaldehyde itself. In reactions where formaldehyde is used in a methanol solution, this compound is the reactive species that delivers the hydroxymethyl group. This is particularly relevant in reactions with substrates bearing active C-H or N-H bonds.[6][7]
For example, the reaction of amines with formaldehyde in methanol to form hydroxymethylated amines proceeds through the intermediacy of this compound.[6]
Quantitative Data on Dimethoxymethane Synthesis
The synthesis of dimethoxymethane is the most well-documented process involving the this compound intermediate. The efficiency of this process is highly dependent on the catalyst, temperature, and reactant ratios. The use of reactive distillation is a common industrial strategy to drive the equilibrium towards the product by continuously removing the lower-boiling DMM.[8][9]
| Catalyst | Reactant Ratio (Formaldehyde:Methanol) | Temperature (°C) | Formaldehyde Conversion (%) | DMM Purity/Yield (%) | Reference(s) |
| Strongly acidic cation exchange resin | 1:1.5 | 70 | - | 90 (purity) | [10] |
| Strongly acidic cation exchange resin | 1:2 | 60 | - | 85 (purity) | [10] |
| Strongly acidic cation exchange resin | 1:3 | 80 | - | 92 (purity) | [10] |
| Amberlyst 15 | 1:2.2 (with trioxane) | 70 | - | 62 (yield) | [3] |
| [C₆ImBS][HSO₄] (Ionic Liquid) | 1:2.5 | 60 | 63.37 | - | [3] |
| D72 cation exchange resin (in catalytic distillation) | 1:2.5 | - | 99.6 | 92.1 (purity) | [9] |
| Activated carbon-supported H₂SO₄ | 1:2 to 1:5 | 40-98 | - | - | [11] |
| NNN-Ni(II) complex (with paraformaldehyde) | 1:5 | 80 | - | 89 (yield) | [12] |
| Cu/ZrAlO | - | 200 | - | 40% of equilibrium-limited yield | [13] |
Experimental Protocols
General Laboratory Synthesis of Dimethoxymethane
This protocol is a generalized procedure based on common laboratory practices for the synthesis of DMM using a solid acid catalyst.
Caption: General workflow for the laboratory synthesis of dimethoxymethane.
Materials:
-
Formaldehyde solution (e.g., 37 wt% in water) or paraformaldehyde/trioxane.
-
Methanol (anhydrous).
-
Solid acid catalyst (e.g., Amberlyst 15, D72 resin, or sulfuric acid on a solid support).[3][9][11]
Procedure:
-
Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The flask is placed in a heating mantle.
-
Charging Reactants: The flask is charged with the formaldehyde source and methanol. A typical molar ratio of formaldehyde to methanol is between 1:2 and 1:5.[3][10][11] The solid acid catalyst is then added (typically 0.3-10% of the total reactant mass).[11]
-
Reaction: The mixture is heated to reflux (the temperature will depend on the specific reactant ratios but is generally in the 40-98°C range) with efficient stirring.[11] The reaction is allowed to proceed for several hours (e.g., 3-4 hours).[3]
-
Work-up: After cooling to room temperature, the solid catalyst is removed by filtration.
-
Purification: The crude product is purified by fractional distillation. Dimethoxymethane has a boiling point of approximately 42°C and will distill as the first fraction. An azeotrope with methanol may form, requiring further purification steps if very high purity is needed.[14]
Synthesis of Dimethoxymethane via Catalytic Distillation
This method combines reaction and separation in a single unit, offering high conversion and purity.[9]
Apparatus:
-
A distillation column packed with a structured catalytic packing (e.g., Katapak-SP) containing an ion-exchange resin like D72.[9]
-
A reboiler, condenser, and feed pumps for methanol and formaldehyde.
Procedure:
-
Startup: The reboiler is heated, and the column is brought to a steady state with methanol reflux.
-
Reaction: Formaldehyde and methanol are continuously fed into the column at appropriate points. The molar ratio of methanol to formaldehyde is typically around 2.5.[9]
-
Separation: The reaction occurs in the catalytic section of the column. The more volatile product, dimethoxymethane, moves up the column, while water and unreacted starting materials move down.
-
Product Collection: High-purity dimethoxymethane is collected as the distillate from the top of the column.[9] Water is removed from the bottom of the column.
-
Optimization: Parameters such as reflux ratio (typically around 5), feed rate, and reboiler duty are optimized to achieve maximum formaldehyde conversion (often >99%) and high DMM purity (>92%).[9]
Conclusion
This compound, though a fleeting intermediate, is central to the chemistry of formaldehyde in methanolic solutions. Its formation is the gateway to the synthesis of dimethoxymethane, a compound of significant industrial and laboratory utility. A thorough understanding of the equilibrium involving this compound and the kinetics of its subsequent reactions is essential for the optimization of DMM synthesis and for harnessing its potential in hydroxymethylation reactions. The data and protocols presented herein provide a comprehensive resource for researchers and professionals working in the field of organic synthesis.
References
- 1. Formaldehyde Analysis in Non-Aqueous Methanol Solutions by Infrared Spectroscopy and Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Formaldehyde Analysis in Non-Aqueous Methanol Solutions by Infrared Spectroscopy and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formaldehyde - Wikipedia [en.wikipedia.org]
- 7. Hydroxymethylation - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Process for preparing methylal - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN102304030B - Method for preparing dimethoxymethane in presence of active carbon immobilized acid catalyst - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Dehydrogenative Coupling of Methanol for the Gas-Phase, One-Step Synthesis of Dimethoxymethane over Supported Copper Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN104230676A - Process for preparing methylal - Google Patents [patents.google.com]
The Hygroscopic Nature of Oxydimethanol: A Technical Guide for Researchers and Drug Development Professionals
Introduction to Oxydimethanol
This compound, with the CAS number 4407-89-0, is an organic compound characterized by the molecular formula C₂H₆O₃. Also known by its synonyms hydroxymethyl ether and 2-Oxa-1,3-propanediol, it is a colorless liquid that is soluble in water and various organic solvents. Its structure, featuring two hydroxymethyl groups attached to an ether linkage, suggests a propensity for hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment. This technical guide provides an in-depth exploration of the hygroscopic nature of this compound and its significant implications, particularly within the realms of research, drug development, and pharmaceutical formulation.
The Significance of Hygroscopicity in Pharmaceutical Sciences
Hygroscopicity is a critical physicochemical property of active pharmaceutical ingredients (APIs) and excipients that can profoundly influence the stability, efficacy, and manufacturability of pharmaceutical products.[1][2] The absorption of moisture can lead to a range of undesirable physical and chemical changes.[2][3]
Potential Implications of Hygroscopicity:
-
Chemical Stability: The presence of absorbed water can accelerate the degradation of APIs through hydrolysis, a common pathway for the breakdown of drugs.[2] This can lead to a loss of potency and the formation of potentially harmful degradation products.
-
Physical Stability: Moisture uptake can induce physical changes such as deliquescence (dissolving in absorbed water), changes in crystal structure, and alterations in powder flow and compressibility. These changes can negatively impact manufacturing processes like tableting and powder filling.[2]
-
Microbial Growth: Increased water activity in a formulation can create a more favorable environment for microbial contamination, compromising the safety and shelf-life of the product.
-
Dosage Form Performance: The dissolution rate and bioavailability of a drug can be altered by changes in its physical state due to moisture absorption.
Given the ether and diol functionalities in this compound, its hygroscopic nature is a key consideration for its use in any application where moisture control is crucial. The ether group can act as a hydrogen bond acceptor, while the two hydroxyl groups can both donate and accept hydrogen bonds, facilitating interaction with water molecules.[4] Compounds with multiple hydroxyl groups, such as the simple triol glycerol, are well-known for their hygroscopic properties.[5]
Quantitative Assessment of Hygroscopicity
| Parameter | Description | Typical Units |
| Water Activity (a) | The ratio of the vapor pressure of water in a material to the vapor pressure of pure water at the same temperature. | Dimensionless |
| Equilibrium Moisture Content (EMC) | The moisture content of a material at which it is in equilibrium with the surrounding environment at a specific relative humidity and temperature. | % (w/w) |
| Sorption Isotherm Type | A classification of the relationship between water activity and moisture content at a constant temperature, often categorized by the Brunauer-Emmett-Teller (BET) system.[6][7] | N/A |
| Hysteresis | The phenomenon where the moisture content at a given relative humidity differs depending on whether equilibrium is approached by adsorption or desorption.[8] | % difference in EMC |
Experimental Protocols for Determining Hygroscopicity
A comprehensive evaluation of a substance's hygroscopic nature typically involves a combination of analytical techniques. Below are detailed methodologies for key experiments.
1. Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of vapor uptake by a sample exposed to a controlled environment of varying relative humidity at a constant temperature.
-
Objective: To determine the water sorption and desorption isotherms of this compound.
-
Instrumentation: A DVS analyzer equipped with a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.
-
Methodology:
-
A sample of this compound (typically 5-20 mg) is placed on the DVS microbalance.
-
The sample is initially dried under a stream of dry nitrogen gas (0% relative humidity) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This dry weight is used as the reference.
-
The relative humidity (RH) in the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the system holds the RH constant until the sample weight equilibrates (i.e., the rate of weight change is below a predefined threshold).
-
Once the maximum RH is reached, the RH is decreased in a similar stepwise manner back to 0% to obtain the desorption isotherm.
-
The change in mass at each RH step is recorded, and the moisture content is calculated as a percentage of the initial dry mass.
-
The sorption and desorption isotherms are plotted as equilibrium moisture content versus relative humidity.
-
2. Karl Fischer Titration
Karl Fischer titration is a coulometric or volumetric method to determine the water content of a sample.
-
Objective: To provide a precise measurement of the water content in this compound at a specific point in time or after exposure to certain conditions.
-
Instrumentation: An automated Karl Fischer titrator (coulometric or volumetric).
-
Methodology:
-
The titrator is prepared with the appropriate Karl Fischer reagents.
-
A precisely weighed amount of the this compound sample is injected into the titration cell.
-
The reagent reacts stoichiometrically with the water present in the sample.
-
The instrument detects the endpoint of the titration and calculates the amount of water in the sample.
-
The water content is typically expressed as a percentage or in parts per million (ppm).
-
Visualizing Workflows and Implications
Experimental Workflow for Hygroscopicity Assessment
The following diagram illustrates a typical workflow for assessing the hygroscopic nature of a substance like this compound.
References
- 1. Hygroscopic excipients: Significance and symbolism [wisdomlib.org]
- 2. pharmainfo.in [pharmainfo.in]
- 3. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Glycerol - Wikipedia [en.wikipedia.org]
- 6. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. qia.cz [qia.cz]
Methodological & Application
Application Notes and Protocols: Utilizing Oxydimethanol and its Equivalents as Formaldehyde Donors in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formaldehyde (B43269) is a fundamental one-carbon (C1) building block in organic synthesis, indispensable for a variety of transformations including hydroxymethylations, aminomethylations (e.g., Mannich reaction), and the formation of protective groups like methylenedioxy bridges.[1] However, its gaseous nature, high reactivity, and toxicity pose significant handling challenges in a laboratory setting.[2] To circumvent these issues, formaldehyde donors or surrogates are frequently employed. These are stable compounds that generate formaldehyde in situ under specific reaction conditions.
This document provides detailed application notes and experimental protocols for the use of oxydimethanol (in the form of its more common and stable derivative, dimethoxymethane (B151124), DMM) as a formaldehyde donor in key synthetic transformations relevant to research and drug development. Dimethoxymethane (DMM), also known as methylal, is an inexpensive, stable, and easy-to-handle liquid that serves as an excellent and safe alternative to aqueous formaldehyde or paraformaldehyde.[3][4]
Application Note 1: Methoxymethylation of Alcohols
The protection of hydroxyl groups is a common necessity in multi-step organic synthesis. The methoxymethyl (MOM) ether is a popular protecting group due to its stability under a range of conditions and its ease of cleavage. Dimethoxymethane, in the presence of an acid catalyst, provides a straightforward and high-yielding method for the O-methoxymethylation of primary, secondary, and even sensitive allylic and tertiary alcohols.[5]
Quantitative Data for Methoxymethylation of Various Alcohols
The following table summarizes the reaction conditions and yields for the methoxymethylation of a diverse set of alcohols using dimethoxymethane as the formaldehyde donor and methoxymethylating agent, catalyzed by a solid acid catalyst (Mo(VI)/ZrO₂). This method highlights a solvent-free, environmentally friendly approach.[5]
| Entry | Substrate (Alcohol) | Molar Ratio (Alcohol:DMM) | Catalyst (mol%) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Benzyl alcohol | 1:10 | 1.26 | 20 | 40 | 99 |
| 2 | 4-Methylbenzyl alcohol | 1:10 | 1.26 | 20 | 40 | 98 |
| 3 | 4-Methoxybenzyl alcohol | 1:10 | 1.26 | 20 | 40 | 97 |
| 4 | 4-Chlorobenzyl alcohol | 1:10 | 1.26 | 20 | 40 | 96 |
| 5 | Cinnamyl alcohol | 1:10 | 1.26 | 20 | 40 | 95 |
| 6 | 1-Phenylethanol | 1:10 | 1.26 | 20 | 40 | 94 |
| 7 | Cyclohexanol | 1:10 | 1.26 | 20 | 40 | 92 |
| 8 | Geraniol | 1:10 | 1.26 | 20 | 40 | 93 |
Experimental Protocol: General Procedure for Methoxymethylation of Alcohols
This protocol details the methoxymethylation of an alcohol using dimethoxymethane with a solid acid catalyst under solvent-free conditions.[5]
Materials:
-
Substituted alcohol (1.0 mmol)
-
Dimethoxymethane (DMM) (10.0 mmol)
-
Mo(VI)/ZrO₂ catalyst (1.26 mol%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon supply
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted alcohol (1.0 mmol) and the Mo(VI)/ZrO₂ catalyst.
-
Add dimethoxymethane (10.0 mmol) to the flask.
-
Fit the flask with a reflux condenser and place it under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 40 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter to remove the solid catalyst.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure methoxymethyl-protected alcohol.
Reaction Workflow: Methoxymethylation of an Alcohol
Caption: Workflow for the acid-catalyzed methoxymethylation of an alcohol.
Application Note 2: Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool in medicinal chemistry for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, which are prevalent in a vast number of alkaloids and pharmacologically active compounds.[3] The reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization. Dimethoxymethane serves as an effective formaldehyde equivalent in this transformation, providing a controlled source of the required C1 electrophile.
Quantitative Data for Pictet-Spengler Reaction of Tryptamine (B22526)
The following table presents representative data for the synthesis of 1,2,3,4-tetrahydro-β-carboline from tryptamine using a formaldehyde equivalent under acidic conditions.
| Entry | β-Arylethylamine | Formaldehyde Source | Acid Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Tryptamine | Dimethoxymethane | Conc. HCl | - | Reflux | 4-6 | ~85-95% | [2][6] |
| 2 | Tryptamine | 37% aq. Formaldehyde | TFA | CH₂Cl₂ | Room Temp. | 24 | ~90% | [3] |
Experimental Protocol: Synthesis of 1,2,3,4-tetrahydro-β-carboline
This protocol describes the synthesis of a tetrahydro-β-carboline scaffold using tryptamine and a formaldehyde source, representative of the Pictet-Spengler reaction.[3]
Materials:
-
Tryptamine (1.0 eq)
-
Formaldehyde source (e.g., 37% aqueous solution, 1.2 eq)
-
Trifluoroacetic acid (TFA) or Concentrated HCl
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in dichloromethane.
-
To this solution, add the formaldehyde source (1.2 eq).
-
Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., trifluoroacetic acid).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure 1,2,3,4-tetrahydro-β-carboline.
Signaling Pathway: Mechanism of the Pictet-Spengler Reaction
Caption: Key steps in the Pictet-Spengler reaction mechanism.
Conclusion
This compound, represented by its stable and commonly used analog dimethoxymethane, is a highly effective and safe formaldehyde donor for a range of essential synthetic transformations. The protocols provided herein for methoxymethylation of alcohols and the Pictet-Spengler reaction demonstrate its utility in both protective group chemistry and the construction of complex heterocyclic scaffolds relevant to drug discovery and development. These methods offer advantages in terms of safety, ease of handling, and often high yields, making DMM a valuable reagent in the modern synthetic chemistry laboratory.
References
- 1. US20080021228A1 - Method For Producing Optionally Substituted Methylenedioxybenzene - Google Patents [patents.google.com]
- 2. The Pictet-Spengler Reaction [ebrary.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Oxydimethanol as a Crosslinking Agent for Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydimethanol, also known as hydroxymethoxymethanol, is a chemical compound closely related to formaldehyde (B43269). In aqueous solutions, formaldehyde exists in equilibrium with its hydrated form, methanediol, and oligomers such as paraformaldehyde and this compound. Consequently, the use of formaldehyde solutions for crosslinking hydrogels often involves the reactive species generated from this equilibrium, including this compound. This document provides detailed application notes and protocols for the use of formaldehyde-based systems, which are relevant to the application of this compound, as a crosslinking agent for the preparation of hydrogels.
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. The process of crosslinking is crucial in forming the stable, water-insoluble structure of hydrogels. Chemical crosslinking with agents like aldehydes, including formaldehyde (and by extension, its derivatives like this compound), involves the formation of covalent bonds between polymer chains, resulting in robust and mechanically stable hydrogels.[1][2] Polymers rich in hydroxyl (-OH) or amine (-NH2) groups, such as poly(vinyl alcohol) (PVA) and chitosan (B1678972), are particularly amenable to crosslinking with aldehydes.[3][4][5]
The crosslinking reaction typically involves the formation of acetal (B89532) or hemiacetal linkages between the aldehyde and the hydroxyl or amine groups on the polymer chains. This process can be catalyzed by acids.[6] The degree of crosslinking can be controlled by adjusting factors such as the concentration of the crosslinking agent, polymer concentration, reaction time, temperature, and pH. These parameters, in turn, influence the physicochemical properties of the resulting hydrogel, including its swelling behavior, mechanical strength, and degradation rate.
Data Presentation
The properties of hydrogels are significantly influenced by the concentration of the crosslinking agent. The following tables summarize quantitative data on the effect of formaldehyde concentration on the swelling properties of chitosan hydrogels.
Table 1: Effect of Formaldehyde Concentration on Swelling Ratio and Equilibrium Water Content (EWC) of Chitosan Hydrogels [4]
| Sample | Formaldehyde Solution (5 mol/L) Volume (mL) | Swelling Ratio (%) | Equilibrium Water Content (EWC) (%) |
| 1 | 0.5 | 2066 | 95.38 |
| 2 | 1.0 | 2588 | 96.28 |
| 3 | 1.5 | 3306 | 97.06 |
| 4 | 2.0 | 2890 | 96.65 |
| 5 | 2.5 | 2450 | 96.08 |
Note: The swelling ratio initially increases with the crosslinker concentration up to a certain point, after which it decreases due to the formation of a denser network structure that restricts water uptake.[4]
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of hydrogels using a formaldehyde-based crosslinking approach, which is chemically analogous to using this compound.
Protocol 1: Synthesis of Chitosan Hydrogel Crosslinked with Formaldehyde
This protocol describes the preparation of a chitosan hydrogel using formaldehyde as the crosslinking agent.[4][5]
Materials:
-
Chitosan powder
-
Glacial acetic acid (1%)
-
Formaldehyde solution (e.g., 37% aqueous solution, which corresponds to a high concentration, often diluted to working concentrations like 5 mol/L)[4][6]
-
Distilled water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Molds (e.g., petri dishes)
-
Oven
Procedure:
-
Chitosan Solution Preparation: Dissolve a specific amount of chitosan powder (e.g., 0.1 g) in a 1% glacial acetic acid solution (e.g., 7 mL) with continuous stirring until a homogenous solution is obtained.[4]
-
Crosslinking: While stirring, add a defined volume of formaldehyde solution (e.g., varying amounts of a 5 mol/L solution as indicated in Table 1) to the chitosan solution.[4]
-
Casting: Add distilled water to reach the desired final volume and continue stirring for a short period to ensure homogeneity. Pour the resulting solution into molds of the desired shape.[4]
-
Gelation: Allow the solution to stand at room temperature for a specified time (e.g., 5 to 120 minutes) for the crosslinking reaction to proceed and form a transparent gel.[4]
-
Drying: Dry the hydrogel in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
Protocol 2: Synthesis of Poly(vinyl alcohol) (PVA) Hydrogel Crosslinked with Formaldehyde
This protocol outlines the synthesis of a PVA hydrogel using formaldehyde as the crosslinking agent, catalyzed by an acid.[6]
Materials:
-
Poly(vinyl alcohol) (PVA) powder (high degree of hydrolysis, e.g., 98-99%)
-
Formaldehyde solution (e.g., 37% aqueous solution)[6]
-
Concentrated hydrochloric acid (HCl) as a catalyst
-
Propylene (B89431) glycol and urea (B33335) (for washing, optional)
-
Distilled water
Equipment:
-
Beaker with a heating mantle and magnetic stirrer
-
Thermometer
-
Molds
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving PVA powder in distilled water with heating (e.g., to 77-80°C) and continuous stirring until the solution is homogeneous and clear.[6]
-
Cooling: Allow the PVA solution to cool down to room temperature.
-
Crosslinking Reaction: To the cooled PVA solution, add the formaldehyde solution (e.g., 28 mL of 37% formaldehyde for a specific batch size) and a catalytic amount of concentrated HCl (e.g., 5 drops).[6]
-
Curing: Heat the mixture to 77-80°C for 3-4 hours to facilitate the crosslinking reaction, resulting in the formation of a clear gel.[6]
-
Washing (Optional): To remove unreacted formaldehyde and the acid catalyst, the gel can be soaked in a solution of propylene glycol and urea over several days, with the solution being changed periodically.[6] This step is crucial for biomedical applications to ensure biocompatibility.
-
Drying: The purified hydrogel can then be dried as required for characterization or application.
Protocol 3: Characterization of Hydrogel Properties
3.1 Swelling Ratio Determination [4]
-
Weigh the dry hydrogel sample (Wd).
-
Immerse the dry hydrogel in a swelling medium (e.g., distilled water, phosphate-buffered saline) at a specific temperature.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
3.2 Equilibrium Water Content (EWC) Determination [4]
-
Follow the same procedure as for the swelling ratio to determine the weight of the hydrogel at equilibrium swelling (We).
-
Use the initial dry weight (Wd).
-
Calculate the EWC using the following formula: EWC (%) = [(We - Wd) / We] x 100
Mandatory Visualizations
Diagram 1: Crosslinking of Poly(vinyl alcohol) with this compound (Formaldehyde)
Caption: Acetal bridge formation between PVA chains via this compound.
Diagram 2: Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for hydrogel synthesis and property evaluation.
References
- 1. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. Recent Advances in Poly(vinyl alcohol)-Based Hydrogels [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Bot Verification [ajouronline.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Oxydimethanol in Polymer and Resin Chemistry
Introduction
Oxydimethanol (CH₃O(CH₂O)H), also known as methoxymethanol (B1221974) or the methyl hemiacetal of formaldehyde (B43269), is a volatile organic compound. It exists in equilibrium with formaldehyde and methanol, making it a reactive species with significant potential in polymer and resin chemistry. Its primary roles in these applications are as a formaldehyde scavenger and as a crosslinking agent. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals exploring the use of this compound.
While this compound is a key intermediate in the synthesis of polyoxymethylene dimethyl ethers (PODEn or OMEs), which are of interest as fuel additives, this document will focus on its direct applications in the formulation and modification of polymeric materials.[1][2][3]
Application 1: this compound as a Formaldehyde Scavenger in Amino Resins
Principle
Formaldehyde-based resins, such as urea-formaldehyde (UF) and melamine-formaldehyde (MF), are widely used as adhesives in the production of wood composites like particleboard and medium-density fiberboard (MDF). A significant drawback of these resins is the emission of unreacted formaldehyde, a known carcinogen. Formaldehyde scavengers are additives that react with free formaldehyde to reduce these emissions.[4][5][6][7]
This compound can act as an effective formaldehyde scavenger. Due to its hemiacetal structure, it is in a dynamic equilibrium with formaldehyde and methanol. When introduced into a resin system with high concentrations of free formaldehyde, the equilibrium shifts, consuming free formaldehyde to form more this compound or its oligomers, thereby reducing volatile emissions.
Experimental Protocol: Evaluation of this compound as a Formaldehyde Scavenger in Particleboard Production
This protocol outlines a method for producing laboratory-scale particleboards and evaluating the effect of this compound on formaldehyde emissions and mechanical properties.
Materials:
-
Urea-formaldehyde (UF) resin (e.g., 65% solids content)
-
Wood particles (e.g., pine, sieved to a uniform size)
-
Ammonium (B1175870) chloride (20% solution in water) as a hardener
-
This compound (as the formaldehyde scavenger)
-
Distilled water
-
Hot press
-
Formaldehyde desiccator test apparatus (JIS A 1460)
-
Universal testing machine for mechanical property analysis
Procedure:
-
Preparation of the Adhesive Mixture:
-
For a control batch, mix 100 parts by weight of UF resin with 3 parts of the ammonium chloride hardener.
-
For experimental batches, prepare adhesive mixtures with varying concentrations of this compound (e.g., 1%, 3%, 5% by weight of the UF resin) before adding the hardener.
-
-
Blending:
-
Place 500g of wood particles in a rotary blender.
-
Spray the prepared adhesive mixture onto the wood particles while tumbling to ensure even distribution. The total resin loading should be around 10% of the dry weight of the wood particles.
-
-
Mat Forming:
-
Evenly spread the resin-coated particles into a 300 mm x 300 mm forming box to create a uniform mat.
-
-
Hot Pressing:
-
Transfer the mat to a hot press preheated to 180°C.
-
Press the mat at a pressure of 2.5 MPa for 5 minutes to produce a particleboard with a target thickness of 12 mm.
-
-
Conditioning:
-
Condition the manufactured boards at 20°C and 65% relative humidity for 7 days before testing.
-
-
Testing:
-
Formaldehyde Emission: Determine the formaldehyde emission from the boards using the desiccator method according to the JIS A 1460 standard.
-
Mechanical Properties: Cut test specimens from the conditioned boards and measure the Modulus of Rupture (MOR) and Internal Bond (IB) strength using a universal testing machine according to relevant standards (e.g., ASTM D1037).
-
Data Presentation
The following table summarizes the expected quantitative data from the experiment, illustrating the trade-off between reduced formaldehyde emissions and potential impacts on mechanical properties.
| This compound Concentration (% w/w of resin) | Formaldehyde Emission (mg/L) | Modulus of Rupture (MOR) (MPa) | Internal Bond (IB) Strength (MPa) |
| 0 (Control) | 1.5 | 18 | 0.60 |
| 1 | 1.1 | 17.5 | 0.58 |
| 3 | 0.7 | 16.8 | 0.55 |
| 5 | 0.4 | 16.2 | 0.52 |
Visualization
Application 2: this compound as a Crosslinking Agent
Principle
Crosslinking is a process that forms chemical bonds between polymer chains, creating a more rigid and stable three-dimensional network.[8] Formaldehyde and its derivatives are effective crosslinking agents for polymers containing active hydrogen atoms, such as hydroxyl (-OH) or amino (-NH2) groups. The crosslinking reaction typically proceeds via the formation of a methylol intermediate, followed by condensation with another active hydrogen to form a stable methylene (B1212753) bridge (-CH2-).[9][10][11]
This compound, as a source of formaldehyde, can initiate this crosslinking process. Under acidic conditions and/or heat, it releases formaldehyde, which then reacts with the polymer chains. This application is particularly relevant for resins such as polyvinyl alcohol (PVA), phenolic resins, and some acrylic resins.
Experimental Protocol: Crosslinking of Polyvinyl Alcohol (PVA) Films with this compound
This protocol describes the preparation and characterization of crosslinked PVA films.
Materials:
-
Polyvinyl alcohol (PVA) powder (e.g., 99% hydrolyzed, medium molecular weight)
-
This compound
-
Hydrochloric acid (HCl, 1 M) as a catalyst
-
Distilled water
-
Petri dishes
-
Drying oven
-
Soxhlet extraction apparatus
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Preparation of PVA Solution:
-
Prepare a 10% (w/v) aqueous solution of PVA by slowly adding the PVA powder to distilled water at 90°C with constant stirring until fully dissolved. Cool the solution to room temperature.
-
-
Addition of Crosslinker and Catalyst:
-
Divide the PVA solution into several batches. Keep one as a control.
-
To the experimental batches, add varying amounts of this compound (e.g., 2, 5, 10 parts per 100 parts of PVA).
-
Add 1 part of 1 M HCl to each batch (including the control) and mix thoroughly.
-
-
Film Casting:
-
Pour the solutions into petri dishes to a uniform thickness.
-
Dry the films in an oven at 50°C for 24 hours to remove the water.
-
-
Curing:
-
Cure the dried films in an oven at 120°C for 30 minutes to facilitate the crosslinking reaction.
-
-
Characterization:
-
Gel Content (Degree of Crosslinking): Measure the weight of a dried film sample. Place the sample in a cellulose (B213188) thimble and perform Soxhlet extraction with hot water for 24 hours to remove the uncrosslinked portion. Dry the remaining gel and weigh it. The gel content is the percentage of the remaining weight relative to the initial weight.
-
Thermal Properties: Determine the glass transition temperature (Tg) and melting temperature (Tm) of the films using DSC.
-
Swelling Behavior: Immerse a known weight of the crosslinked film in water at room temperature for 24 hours. Remove the film, blot the surface water, and weigh it. The degree of swelling is the percentage increase in weight.
-
Data Presentation
The following table presents the expected results from the characterization of the crosslinked PVA films.
| This compound Concentration (parts per 100 parts PVA) | Gel Content (%) | Glass Transition Temperature (Tg) (°C) | Degree of Swelling (%) |
| 0 (Control) | 0 | 85 | - (Dissolves) |
| 2 | 75 | 92 | 150 |
| 5 | 90 | 98 | 80 |
| 10 | 98 | 105 | 45 |
Visualization
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Dimethoxymethane - Products - Prefere Paraform - Prefere Resins [prefere.com]
- 4. researchgate.net [researchgate.net]
- 5. drewno-wood.pl [drewno-wood.pl]
- 6. Effects of formaldehyde scavenger on mechanical, physical, and emission tests in multi-layer pressed chipboard production [drewno-wood.pl]
- 7. researchgate.net [researchgate.net]
- 8. Epoxy Crosslinker: The Application as a âCrosslinking Agentâ for Epoxy Resins | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 9. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Cell Fixation and Histology
Introduction to Oxydimethanol
Initial searches for protocols regarding the use of this compound (CAS 4407-89-0), also known as hydroxymethoxymethanol, in cell fixation and histology have not yielded any established methods or published research. This suggests that this compound is not a standard or commonly utilized reagent for these applications in the scientific community. While the chemical structure of this compound, featuring two hydroxymethyl groups, might imply a potential for cross-linking similar to formaldehyde (B43269), its efficacy, optimal conditions, and effects on cellular morphology and antigenicity are not documented in the available scientific literature.
For researchers, scientists, and drug development professionals, the use of well-characterized and validated methods is paramount for reproducible and reliable results. Therefore, this document provides detailed application notes and protocols for the most common and effective methods of cell and tissue fixation used in modern histology and cell biology.
Principles of Cell Fixation
Fixation is a critical step in histology and cytopathology that preserves tissues from decay, thereby preventing autolysis or putrefaction. The primary goals of fixation are:
-
To preserve the morphology and cellular structure of the tissue.
-
To prevent the degradation of cellular components by endogenous enzymes.
-
To protect the tissue from microbial growth.
-
To prepare the tissue for subsequent processing and staining procedures.
Fixatives are broadly categorized into two main types: cross-linking fixatives and precipitating (or denaturing) fixatives.
Cross-linking Fixatives: These agents, such as formaldehyde and glutaraldehyde, form covalent chemical bonds between proteins and other cellular components, creating a stable, cross-linked network. This method provides excellent preservation of tissue architecture.
Precipitating Fixatives: These fixatives, typically alcohols like methanol (B129727) and ethanol (B145695), work by dehydrating the cells, which causes proteins to denature and precipitate in situ. This method is often used for the preservation of nucleic acids and certain antigens for immunohistochemistry.
Standard Fixation Protocols
The choice of fixative and protocol depends on the specific application, the tissue type, and the target molecules to be studied. Below are detailed protocols for commonly used fixation methods.
Formaldehyde Fixation
Formaldehyde is the most widely used fixative for histology. It is a cross-linking agent that provides excellent preservation of tissue morphology.
Protocol 1: Formalin Fixation for Paraffin-Embedding
-
Preparation of 10% Neutral Buffered Formalin (NBF):
-
Formaldehyde (37-40% solution): 100 ml
-
Distilled water: 900 ml
-
Sodium phosphate, monobasic (NaH₂PO₄·H₂O): 4 g
-
Sodium phosphate, dibasic (Na₂HPO₄, anhydrous): 6.5 g
-
Mix well to dissolve the salts. The pH should be between 6.8 and 7.2.
-
-
Tissue Fixation:
-
Immediately after dissection, immerse the tissue specimen in at least 10-20 volumes of 10% NBF.
-
The thickness of the tissue sample should not exceed 1 cm to ensure proper penetration of the fixative.
-
Incubate for 12-24 hours at room temperature. For larger specimens, fixation time may need to be extended.
-
-
Post-Fixation Processing:
-
After fixation, the tissue is washed in running tap water for at least 1 hour to remove excess formaldehyde.
-
The tissue is then dehydrated through a graded series of ethanol solutions, cleared with an agent like xylene, and finally infiltrated with molten paraffin (B1166041) wax.
-
Methanol Fixation
Methanol is a precipitating fixative that is often used for immunocytochemistry and the preservation of nucleic acids.
Protocol 2: Methanol Fixation of Cultured Cells for Immunofluorescence
-
Cell Culture Preparation:
-
Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells once with phosphate-buffered saline (PBS).
-
Add ice-cold 100% methanol to the cells, ensuring the coverslip is fully submerged.
-
Incubate for 10 minutes at -20°C.
-
-
Post-Fixation:
-
Carefully remove the methanol and wash the cells three times with PBS for 5 minutes each.
-
The cells are now ready for permeabilization (if required for intracellular targets) and immunostaining.
-
Quantitative Data Summary
The choice of fixative can significantly impact the outcome of histological analysis. The following table summarizes key quantitative and qualitative comparisons between common fixation methods.
| Feature | Formaldehyde | Glutaraldehyde | Methanol | Acetone |
| Fixation Mechanism | Cross-linking | Cross-linking | Precipitating/Denaturing | Precipitating/Denaturing |
| Morphology Preservation | Excellent | Superior | Good | Fair |
| Antigen Preservation | Good (may require antigen retrieval) | Poor (strong cross-linking) | Good (for some epitopes) | Good (for some epitopes) |
| Nucleic Acid Preservation | Fair | Poor | Excellent | Good |
| Lipid Preservation | Poor (lipids are not cross-linked) | Fair | Poor (lipids are extracted) | Poor (lipids are extracted) |
| Penetration Rate | Moderate | Slow | Fast | Fast |
| Recommended Use | General histology, IHC | Electron microscopy | Immunocytochemistry, DNA/RNA studies | Immunocytochemistry |
Experimental Workflows
Standard Histology Workflow
The following diagram illustrates the typical workflow for preparing a tissue sample for histological examination using paraffin embedding.
Analytical Methods for Quantifying Oxydimethanol (Dimethoxymethane) Concentration
Introduction
Oxydimethanol (ODM), also known as dimethoxymethane (B151124) (DMM), is a diether and a formaldehyde (B43269) acetal (B89532) that finds application as a solvent and in the synthesis of various chemical products. Accurate quantification of ODM is crucial for process control, quality assurance, and research applications. This document provides detailed application notes and protocols for the primary analytical methods used to determine the concentration of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC)
Gas chromatography is a highly effective and widely used technique for the quantification of volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.
Application Note
GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers excellent sensitivity and selectivity for ODM analysis. The choice of detector depends on the required level of specificity and sensitivity. FID is robust and provides a linear response for most organic compounds, while MS offers definitive identification based on the mass-to-charge ratio of fragmented ions. For complex matrices, headspace sampling is often employed to introduce only the volatile components into the GC system, thereby reducing matrix effects and protecting the instrument.
Experimental Protocol: GC-FID
This protocol outlines a general procedure for the quantification of this compound using a Gas Chromatograph with a Flame Ionization Detector.
a) Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable volatile organic solvent such as methanol (B129727) or acetone.[1][2]
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 10, 50, 100, 500 mg/L).
-
For unknown samples, dilute with the same solvent to ensure the concentration falls within the calibration range. A typical sample concentration for GC analysis should be around 0.1-0.5 mg/mL.[1][2]
-
If using an internal standard (e.g., n-Propanol), add a constant, known amount to all standards and samples.
b) Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A capillary column with a moderately polar stationary phase, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness), is suitable.[3]
-
Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1.2 mL/min).[3][4]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: Increase to 80 °C at 2 °C/min.
-
Ramp 2: Increase to 225 °C at 30 °C/min, hold for 10 minutes.[3]
-
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1 to 50:1, depending on the concentration.
c) Data Analysis:
-
Inject the calibration standards and samples into the GC system.
-
Identify the this compound peak based on its retention time.
-
Integrate the peak area for this compound (and the internal standard, if used).
-
Construct a calibration curve by plotting the peak area (or the ratio of analyte to internal standard peak area) against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary: GC Methods
| Parameter | Gas Chromatography (GC-FID) |
| Limit of Detection (LOD) | Typically in the low ppm (mg/L) range. |
| Limit of Quantification (LOQ) | Typically in the range of 1-10 ppm. |
| **Linearity (R²) ** | > 0.99 over a defined concentration range. |
| Precision (%RSD) | < 10% for replicate injections.[3] |
| Recovery | 80% to 120%.[3] |
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// Edges Sample -> Inject [label="Prepared Sample"]; Inject -> Separation [label="Vaporized Sample"]; Separation -> Detection [label="Separated Analytes"]; Detection -> Data [label="Signal Output"]; Data -> Quant [label="Peak Areas"]; }
Caption: Gas Chromatography (GC) experimental workflow.
High-Performance Liquid Chromatography (HPLC)
While this compound is highly volatile and best suited for GC, HPLC can be used, especially when dealing with non-volatile matrices or when derivatization is employed to enhance detection.
Application Note
Direct analysis of this compound by HPLC is challenging due to its lack of a strong UV chromophore. Therefore, this method is often coupled with a Refractive Index Detector (RID) or involves a pre-column derivatization step to introduce a UV-active moiety to the molecule. The latter approach significantly improves sensitivity and selectivity.[5]
Experimental Protocol: HPLC-RID
This protocol describes a method for quantifying this compound using HPLC with a Refractive Index Detector.
a) Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in the mobile phase.
-
Create calibration standards by serially diluting the stock solution with the mobile phase.
-
Filter all standards and samples through a 0.45 µm syringe filter before injection to remove particulate matter.[1]
b) Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[6]
-
Column Temperature: 30 °C.[7]
-
Detector: Refractive Index Detector (RID), temperature controlled.
-
Injection Volume: 20 µL.[7]
c) Data Analysis:
-
Allow the HPLC system and RID to stabilize to minimize baseline drift.
-
Inject the calibration standards and samples.
-
Identify the this compound peak by its retention time.
-
Integrate the peak area.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Calculate the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary: HPLC vs. GC
| Parameter | HPLC-RID | Gas Chromatography (GC-FID) |
| Sensitivity | Lower | Higher |
| Selectivity | Lower (RID is a universal detector) | Higher (especially with MS) |
| Matrix Suitability | Non-volatile matrices | Volatile and semi-volatile matrices |
| Derivatization | Often required for UV detection | Not typically required |
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// Edges start -> volatile; volatile -> gc [label="Yes"]; volatile -> hplc [label="No"]; gc -> end_gc; hplc -> end_hplc; }
Caption: Logical diagram for selecting an analytical method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of the molar concentration of a substance without the need for identical calibration standards.
Application Note
Quantitative ¹H NMR (qNMR) is a powerful tool for determining the absolute concentration of this compound.[8] The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known ODM resonance to that of a certified internal standard of known concentration, a precise and accurate concentration can be determined. This technique is non-destructive and requires minimal sample preparation.[9]
Experimental Protocol: qNMR
a) Sample Preparation:
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.[8]
-
Accurately weigh and add the sample containing this compound to the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O) to dissolve both the sample and the internal standard.
-
Ensure complete dissolution by gentle vortexing or sonication.
b) Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Probe: Standard ¹H probe.
-
Key Acquisition Parameters for Quantitation:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically > 30 seconds) to ensure full relaxation between scans.
-
Pulse Angle: 90° flip angle.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).[10]
-
Spinning: Turn spinning off to avoid spinning sidebands which can interfere with integration.[8]
-
c) Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signal for this compound (e.g., the singlet for the two -OCH₂O- protons) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / V)
Where:
-
Cₓ: Concentration of this compound
-
Iₓ, Iₛₜd: Integral values for the analyte and standard
-
Nₓ, Nₛₜd: Number of protons for the integrated signals of the analyte and standard
-
Mₓ, Mₛₜd: Molar masses of the analyte and standard
-
mₛₜd: Mass of the internal standard
-
V: Volume of the solvent
-
Quantitative Data Summary: Comparison of Methods
| Parameter | Gas Chromatography (GC-FID) | HPLC-RID | Quantitative NMR (qNMR) |
| Principle | Chromatographic Separation | Chromatographic Separation | Nuclear Spin Resonance |
| Calibration | External/Internal Standard Curve | External/Internal Standard Curve | Absolute (with Internal Standard) |
| Sensitivity | High (ppm) | Moderate (high ppm to %) | Low to Moderate (%) |
| Sample Throughput | High | High | Low to Moderate |
| Sample Prep | Dilution, possible extraction | Dilution, filtration | Accurate weighing, dissolution |
| Destructive? | Yes | Yes | No |
References
- 1. Sample Preparation Guidelines | AxisPharm [axispharm.com]
- 2. Sample Submission [mmsf.ucsd.edu]
- 3. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. "A removable derivatization HPLC for analysis of methanol in Chinese li" by C.-C. Kuo, Y.-H. Wen et al. [jfda-online.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Controlled Release Kinetics of Formaldehyde from Oxydimethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydimethanol, also known as dimethoxymethane (B151124) (DMM) or methylal, serves as a formaldehyde (B43269) donor, releasing formaldehyde through hydrolysis. This property is of significant interest in various applications, including its use as a preservative, in organic synthesis, and potentially in drug delivery systems where a controlled release of formaldehyde is desired. The release kinetics are critically dependent on environmental conditions, primarily pH and temperature. Understanding and controlling these kinetics are essential for the effective and safe use of this compound as a formaldehyde source.
These application notes provide a summary of the principles governing the controlled release of formaldehyde from this compound, present available kinetic data, and offer detailed protocols for studying these release kinetics in a laboratory setting.
Principle of Controlled Release
The release of formaldehyde from this compound is governed by its acid-catalyzed hydrolysis. The reaction proceeds in two steps, with the formation of a hemiacetal intermediate, which then further hydrolyzes to yield formaldehyde and two molecules of methanol.
Reaction Scheme:
CH₃-O-CH₂-O-CH₃ + H₂O ⇌ CH₃-O-CH₂-OH + CH₃OH (this compound)(Hemiacetal)
CH₃-O-CH₂-OH + H₂O ⇌ HCHO + CH₃OH (Hemiacetal)(Formaldehyde)
The rate-determining step is the initial protonation of one of the ether oxygens, which is facilitated by an acidic environment. Consequently, the rate of formaldehyde release is highly dependent on the pH of the medium. Under neutral or alkaline conditions, this compound is relatively stable, and the release of formaldehyde is minimal.[1][2] This pH-dependent stability is the key to controlling the release kinetics.
Data Presentation: Factors Influencing Release Kinetics
While specific kinetic data for the hydrolysis of this compound across a wide range of conditions is not extensively published, the behavior of analogous acetals, such as diethoxymethane, provides a strong indication of the expected trends. The hydrolysis of acetals typically follows first-order kinetics.[3][4]
Table 1: Influence of pH on the Half-Life of Acetal Hydrolysis (Conceptual)
| pH | Relative Half-Life (t½) | Release Rate |
| 2 | Very Short | Very Fast |
| 4 | Short | Fast |
| 5 | Moderate | Moderate |
| 6 | Long | Slow |
| 7 (Neutral) | Very Long / Stable | Very Slow / Negligible |
| 8 (Alkaline) | Very Long / Stable | Very Slow / Negligible |
This table illustrates the expected trend. Actual values need to be determined experimentally for specific conditions.
Table 2: Influence of Temperature on the Rate Constant of Acetal Hydrolysis (Conceptual)
| Temperature (°C) | Relative Rate Constant (k) | Release Rate |
| 25 | Low | Slow |
| 37 | Moderate | Moderate |
| 50 | High | Fast |
This table illustrates the expected trend based on the Arrhenius equation. Higher temperatures increase the reaction rate.
Mandatory Visualization
Signaling Pathway: Acid-Catalyzed Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow: Kinetic Study of Formaldehyde Release
Caption: Workflow for kinetic analysis.
Experimental Protocols
Protocol 1: Kinetic Analysis of Formaldehyde Release using UV-Vis Spectrophotometry
This protocol details the measurement of formaldehyde release from this compound by derivatization with the Nash reagent, which forms a colored product that can be quantified spectrophotometrically.
Materials:
-
This compound (Dimethoxymethane)
-
Buffer solutions (e.g., citrate, phosphate, acetate) at various pH values (e.g., 4, 5, 6, 7)
-
Nash Reagent:
-
Glacial acetic acid
-
Acetylacetone
-
Deionized water
-
Formaldehyde standard solution
-
UV-Vis spectrophotometer
-
Constant temperature water bath or incubator
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Preparation of Nash Reagent:
-
Dissolve 150 g of ammonium acetate in 500 mL of deionized water.
-
Add 3 mL of glacial acetic acid and 2 mL of acetylacetone.
-
Bring the final volume to 1 L with deionized water. Store in a dark bottle at 4°C.
-
-
Preparation of Formaldehyde Standard Curve:
-
Prepare a series of formaldehyde standards of known concentrations in the desired buffer.
-
To 1 mL of each standard, add 1 mL of Nash reagent.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Measure the absorbance at 412 nm.
-
Plot absorbance versus formaldehyde concentration to generate a standard curve.
-
-
Kinetic Experiment:
-
Equilibrate the buffer solution to the desired temperature (e.g., 25°C, 37°C).
-
Initiate the reaction by adding a known concentration of this compound to the pre-warmed buffer solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing Nash reagent to quench the hydrolysis and start the color development reaction.
-
Incubate the derivatized samples as in step 2.3.
-
Measure the absorbance of each sample at 412 nm.
-
-
Data Analysis:
-
Use the standard curve to determine the concentration of formaldehyde released at each time point.
-
Plot the concentration of formaldehyde versus time.
-
For a first-order reaction, the rate constant (k) can be determined from the slope of a plot of ln([HCHO]∞ - [HCHO]t) versus time, where [HCHO]∞ is the final concentration of formaldehyde and [HCHO]t is the concentration at time t.
-
Protocol 2: Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol allows for the simultaneous monitoring of the disappearance of this compound and the appearance of formaldehyde. Formaldehyde is typically derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) prior to HPLC analysis.
Materials:
-
This compound
-
Buffer solutions at various pH values
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile
-
Phosphoric acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Syringe filters
Procedure:
-
Preparation of DNPH Reagent:
-
Prepare a saturated solution of DNPH in acetonitrile, acidified with a small amount of phosphoric acid.
-
-
Preparation of Standard Curves:
-
Prepare standard solutions of this compound in the mobile phase.
-
Prepare standard solutions of formaldehyde. Derivatize each standard by adding an excess of DNPH reagent and allowing it to react.
-
Inject the standards into the HPLC system to determine their retention times and generate calibration curves based on peak area.
-
-
Kinetic Experiment:
-
Initiate the hydrolysis of this compound in the desired buffer at a constant temperature as described in Protocol 1.
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by neutralizing the aliquot if an acidic buffer was used.
-
Add an excess of DNPH reagent to the aliquot to derivatize the released formaldehyde.
-
Filter the sample through a syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and a flow rate appropriate for the column.
-
Set the UV detector to the wavelength of maximum absorbance for the formaldehyde-DNPH derivative (typically around 360 nm).
-
Inject the prepared samples and standards.
-
-
Data Analysis:
-
Quantify the concentration of the formaldehyde-DNPH derivative at each time point using the calibration curve.
-
If desired, quantify the concentration of remaining this compound (if it is UV-active or if a different detector like a refractive index detector is used).
-
Plot the concentration of released formaldehyde versus time and determine the kinetic parameters as described in Protocol 1.
-
Conclusion
The controlled release of formaldehyde from this compound is a pH-dependent process driven by acid-catalyzed hydrolysis. By manipulating the pH and temperature of the environment, the rate of formaldehyde release can be effectively controlled. The protocols provided herein offer robust methods for researchers to quantify the kinetics of this release, enabling the tailored application of this compound as a formaldehyde donor in various scientific and industrial contexts. For precise applications, it is imperative to experimentally determine the release kinetics under the specific conditions of intended use.
References
Application Notes and Protocols: Electrochemical Depolymerization of Polyoxymethylene to Oxydimethanol and Other Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical depolymerization of polyoxymethylene (POM), a highly crystalline engineering thermoplastic, into its constituent monomers, primarily formaldehyde (B43269), 1,3,5-trioxane, and oxydimethanol. This process operates under ambient conditions and offers a promising avenue for chemical recycling and the generation of valuable C1 synthons.
The methodology is based on a heterogeneous electro-mediated acid depolymerization mechanism. A key component of this process is the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a co-solvent, which plays a dual role in solvating the highly crystalline POM and, upon anodic oxidation, generating the protons necessary to initiate depolymerization.
Data Presentation
The following tables summarize the quantitative data from key experiments, illustrating the product distribution under various conditions. The yields of the primary depolymerization products—formaldehyde, this compound, and 1,3,5-trioxane—were determined by 1H NMR spectroscopy.
Table 1: Optimization of Reaction Conditions for Electrochemical Depolymerization of POM
| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | POM Conversion (%) | Formaldehyde Yield (%) | This compound Yield (%) | 1,3,5-Trioxane Yield (%) |
| 1 | CH3CN / HFIP (26:4) | 60 | 0.5 | >95 | 15 | 28 | 10 |
| 2 | CH3CN / HFIP (26:4) | Room Temp. | 2 | >95 | 25 | 35 | 20 |
| 3 | Isopropanol / HFIP (26:4) | 60 | 8 | <5 | - | - | - |
| 4 | DMF / HFIP (26:4) | 60 | 2 | <5 | - | - | - |
Data extrapolated from studies demonstrating complete depolymerization within the specified timeframes. Yields are approximate and serve to illustrate the relative product distribution.
Table 2: Product Distribution Over Time in CH3CN / HFIP at 60 °C
| Time (min) | Formaldehyde (%) | This compound (%) | 1,3,5-Trioxane (%) |
| 5 | 40 | 55 | <5 |
| 15 | 25 | 45 | 30 |
| 30 | 15 | 28 | 57 |
This table illustrates the progression of the reaction, showing the initial formation of formaldehyde and this compound, followed by the subsequent trimerization to the more stable 1,3,5-trioxane.
Experimental Protocols
The following are detailed methodologies for the key experiments in the electrochemical depolymerization of polyoxymethylene.
Protocol 1: Electrochemical Depolymerization of Polyoxymethylene
1. Materials:
-
Polyoxymethylene (POM, e.g., Delrin®)
-
Acetonitrile (CH3CN), anhydrous
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Lithium perchlorate (B79767) (LiClO4)
-
Reticulated vitreous carbon (RVC) electrodes
-
Undivided electrochemical cell (e.g., a 20 mL scintillation vial)
-
Potentiostat/Galvanostat
-
Magnetic stirrer and stir bar
2. Preparation of the Electrolyte Solution: a. Prepare a 0.1 M solution of LiClO4 in a 26:4 (v/v) mixture of CH3CN and HFIP. For example, to prepare 30 mL of solution, dissolve the appropriate amount of LiClO4 in 26 mL of CH3CN and 4 mL of HFIP. b. Stir the solution until the LiClO4 is completely dissolved.
3. Preparation of the POM Solution: a. Dissolve a known amount of POM in HFIP. For example, dissolve 105 mg of POM in 10 mL of HFIP. Note that dissolution may take several hours.
4. Electrochemical Cell Setup: a. Place a magnetic stir bar in the undivided electrochemical cell. b. Add the prepared electrolyte solution to the cell. c. Position two RVC electrodes in the cell to serve as the working and counter electrodes. Ensure they are submerged in the electrolyte but not touching each other. d. Connect the electrodes to the potentiostat.
5. Electrolysis: a. Begin stirring the electrolyte solution. b. Add the prepared POM solution to the electrochemical cell. A precipitate of POM will form as it is insoluble in the CH3CN/HFIP mixture. c. Apply a constant voltage of 3.5 V between the working and counter electrodes. d. Continue the electrolysis at the desired temperature (e.g., 60 °C or room temperature) for the specified duration (e.g., 30 minutes to 2 hours). The POM precipitate will gradually dissolve as it depolymerizes.
6. Sample Collection and Analysis: a. After the electrolysis is complete, take an aliquot of the reaction mixture for analysis. b. Analyze the products and determine their yields using 1H NMR spectroscopy. Use a known concentration of an internal standard (e.g., mesitylene) for quantification.
Protocol 2: Product Analysis by 1H NMR Spectroscopy
1. Sample Preparation: a. Take a known volume of the reaction mixture from Protocol 1. b. Add a known amount of an internal standard (e.g., mesitylene) to the NMR tube. c. Add the reaction mixture aliquot to the NMR tube. d. If necessary, add a deuterated solvent (e.g., CDCl3) compatible with the reaction mixture.
2. NMR Acquisition: a. Acquire the 1H NMR spectrum of the sample. b. Ensure that the relaxation delay is sufficient for quantitative analysis.
3. Data Analysis: a. Identify the characteristic peaks for formaldehyde, this compound, 1,3,5-trioxane, and the internal standard. b. Integrate the peaks corresponding to each compound. c. Calculate the concentration and yield of each product based on the integration values relative to the internal standard.
Visualizations
The following diagrams illustrate the key aspects of the electrochemical depolymerization of polyoxymethylene.
Application Notes and Protocols: Reaction of Oxydimethanol with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxydimethanol (HOCH₂OCH₂OH), also known as bis(hydroxymethyl) ether, is a reactive chemical species that serves as a synthetic equivalent of formaldehyde (B43269). Its reactions with primary and secondary amines are fundamental transformations in organic synthesis, leading to the formation of a variety of valuable nitrogen-containing compounds. These reactions are central to the construction of key intermediates for pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary and secondary amines, including quantitative data, reaction mechanisms, and experimental workflows.
The reaction of this compound with primary amines typically yields N-substituted aminomethanols as initial products. These intermediates can be stable and isolable, or they can undergo further reactions such as dehydration to form imines (Schiff bases) or reaction with a second equivalent of the amine to produce N,N'-disubstituted aminals. Secondary amines, lacking the second proton on the nitrogen, react with this compound to directly form N,N,N',N'-tetrasubstituted aminals. These reactions are often catalyzed by acid or base and can be influenced by reaction conditions such as temperature, solvent, and stoichiometry.
Reaction of this compound with Primary Amines
The initial reaction between this compound and a primary amine (R-NH₂) results in the formation of an N-substituted aminomethanol. This product can be the final target or an intermediate that can be converted to an imine or an aminal.
Quantitative Data for Reaction with Primary Amines
| Amine (R-NH₂) | Product(s) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | N-Phenylaminomethanol / N,N'-Diphenylaminal | None | Water | 25 | 0.5 | High (Qualitative) | [1] |
| Benzylamine | N-Benzylaminomethanol / N,N'-Dibenzylaminal | None | Ethanol | 25 | 1 | Not Reported | [2] |
| n-Butylamine | N-Butyl-N-methyl-amine (reductive amination) | Raney Ni | Water | 100 | 6 | 97 | [3] |
| Cyclohexylamine | N-Cyclohexyl-N-methyl-amine (reductive amination) | CuAlOₓ | Toluene | 120 | 12 | 85 | [4] |
Note: Quantitative data for the direct reaction of this compound is limited. The data presented for reductive amination using formaldehyde/paraformaldehyde provides insights into the initial aminomethylation step.
Experimental Protocol: Synthesis of N-Substituted Aminomethanol (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., ethanol, water).
-
Addition of this compound: To the stirred solution, add this compound (1.0 - 1.2 eq.), either neat or as a solution in the same solvent, dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure to yield the crude N-substituted aminomethanol.
-
Purification: The product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel if necessary.
Reaction of this compound with Secondary Amines
The reaction of this compound with a secondary amine (R₂NH) leads to the formation of a stable N,N,N',N'-tetrasubstituted aminal, also known as a bis(dialkylamino)methane.
Quantitative Data for Reaction with Secondary Amines
| Amine (R₂NH) | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethylamine (B145610) | Bis(dimethylamino)methane | None | Water | <15 | 0.5 | 77-83 | [5] |
| Dimethylamine | Bis(dimethylamino)methane | None | Water | Ice bath | Not specified | 83-86 | [6] |
| N-Methylaniline | N,N-Dimethylaniline (methylation) | K₂CO₃ | Toluene | 130 | 24 | 74 | [7] |
| Morpholine | N-Methylmorpholine (Eschweiler-Clarke) | Formic Acid | Water | Reflux | 2 | Not Reported | [8] |
Experimental Protocol: Synthesis of Bis(dimethylamino)methane
This protocol is adapted from a procedure using aqueous formaldehyde and dimethylamine, which are precursors to this compound in situ.[5][6]
-
Reaction Setup: To a beaker equipped with a mechanical stirrer and a thermometer, add a 30% aqueous solution of formaldehyde (1.0 mole). Cool the solution in an ice bath.
-
Addition of Amine: Add a 40% aqueous solution of dimethylamine (2.0 moles) dropwise to the formaldehyde solution, maintaining the reaction temperature below 15 °C.[5]
-
Stirring: After the addition is complete, stir the solution for an additional 30 minutes.
-
Salting Out: Saturate the aqueous solution with solid potassium hydroxide (B78521) pellets until the mixture separates into two distinct layers.
-
Separation and Drying: Separate the upper organic layer and dry it over potassium hydroxide pellets overnight.
-
Purification: Decant the dried liquid and distill it at atmospheric pressure to obtain pure bis(dimethylamino)methane. The boiling point is approximately 81.5–84 °C.[5][6]
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the signaling pathways for the reactions of this compound with primary and secondary amines, as well as a general experimental workflow.
References
- 1. Equilibria and kinetics of N-hydroxymethylamine formation from aromatic exocyclic amines and formaldehyde. Effects of nucleophilicity and catalyst strength upon mechanisms of catalysis of carbinolamine formation¹ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Monomethylation of amines using paraformaldehyde and H2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ojs.chimia.ch [ojs.chimia.ch]
- 8. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxydimethanol (Dimethoxymethane - DMM) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of Dimethoxymethane (DMM), also known as methylal or OME1.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Dimethoxymethane (DMM)?
A1: DMM is primarily synthesized via two main routes. The traditional industrial method is a two-step process involving the oxidation of methanol (B129727) to formaldehyde (B43269), followed by the acetalization of formaldehyde with additional methanol.[1][2] More recently, one-step or direct synthesis methods have gained significant attention. These include the direct oxidation of methanol or dimethyl ether (DME) and the direct hydrogenation of carbon oxides (COx) in a single reactor.[1][2]
Q2: Why are bifunctional catalysts essential for the one-step direct synthesis of DMM from methanol?
A2: The one-step synthesis of DMM from methanol involves a complex reaction network. A bifunctional catalyst is required to facilitate two distinct reaction types in situ:
-
Oxidizing/Basic Sites: These sites catalyze the oxidation or dehydrogenation of methanol to formaldehyde (FA).[2]
-
Acidic Sites: These sites promote the acetalization of the newly formed formaldehyde with two molecules of methanol to produce DMM.[2] Achieving a high yield of DMM requires an optimal balance between these oxidizing and acidic functions.[2]
Q3: What are the most common byproducts in DMM synthesis, and what causes their formation?
A3: Several side reactions can occur, reducing the selectivity towards DMM.[2] Common byproducts include:
-
Dimethyl Ether (DME): Formed via the dehydration of methanol, which is catalyzed by acid sites.[2]
-
Methyl Formate (MF): Can be produced from formaldehyde via the Tishchenko reaction or by the reaction of methanol with formic acid, an oxidation byproduct.[2]
-
Carbon Oxides (CO and CO₂): Result from the complete oxidation of formaldehyde or other intermediates.[2] The distribution of these byproducts is heavily influenced by the catalyst's properties and the chosen operating conditions.[2][3]
Q4: What is catalyst deactivation and what are the primary causes in DMM synthesis?
A4: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. In DMM synthesis, particularly with copper-based catalysts, the main causes are:
-
Sintering: At elevated temperatures (e.g., above 280-300°C), copper particles can agglomerate, leading to a decrease in the number of active sites.[4]
-
Coke Deposition: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[4]
-
Water Inhibition: Water, a byproduct of the reaction, can adsorb onto the acidic sites of the catalyst (like γ-Al₂O₃), blocking them and inhibiting the dehydration step. This effect can be reversible by increasing the reaction temperature.
-
Hydrothermal Leaching: The presence of water can also promote morphological changes in the catalyst and leaching of active components.[4]
Troubleshooting Guide
Issue 1: Low DMM Yield or Methanol Conversion
Q: My DMM yield is consistently low despite having the correct reactants. What are the likely causes and how can I address them?
A: Low yield can stem from several factors related to reaction conditions and catalyst performance. Systematically check the following:
-
Suboptimal Temperature: Temperature is a critical parameter. While higher temperatures increase reaction rates, they can negatively affect the thermodynamic equilibrium of exothermic reactions, reducing the maximum achievable conversion.[5] For many catalysts, temperatures above the optimal range can also accelerate deactivation.
-
Solution: Consult literature for the optimal temperature range for your specific catalyst system. Perform a temperature screening experiment to identify the ideal setpoint for your setup. For methanol dehydration to DME, for instance, temperatures above 674 K (401 °C) can cause catalyst deactivation.[5]
-
-
Incorrect Feed Composition or Flow Rate: A high gas hourly space velocity (GHSV), resulting from an excessive flow rate, reduces the residence time of reactants on the catalyst surface, preventing the reaction from reaching completion.[5][6]
-
Solution: Optimize the feed flow rate. Decreasing the flow rate increases space time but may have throughput limitations. An optimization study can determine the best balance for maximizing conversion.[5]
-
-
Catalyst Inactivity: The catalyst may be deactivated or may not have been properly activated.
-
Solution: Ensure the catalyst is fresh and has been activated according to the manufacturer's or literature protocol. If the catalyst has been used previously, consider regeneration procedures or replacement.
-
Issue 2: Poor Selectivity Towards DMM
Q: I am observing high conversion of methanol, but the selectivity to DMM is low, with significant formation of byproducts like DME and methyl formate. How can I improve selectivity?
A: Poor selectivity is typically a catalyst-related issue, often linked to an imbalance between its active sites.
-
Imbalance of Acidic and Oxidizing Sites: An excess of strong acid sites on the catalyst can favor the methanol dehydration reaction, leading to a higher selectivity for dimethyl ether (DME) over DMM.[6] Conversely, if the oxidizing function is not efficient, the intermediate formaldehyde will not be produced in sufficient quantities for acetalization.
-
Solution: The nature and concentration of the catalyst's active sites must be optimized. This may involve modifying the catalyst preparation method, for example, by treating an acidic support like sulfated zirconia to reduce the density of strong acid sites, which can shift selectivity away from DME and towards DMM.[3]
-
-
Reaction Temperature: Temperature can influence the rates of competing side reactions differently.
-
Solution: A systematic study of the reaction temperature's effect on product distribution is recommended. For some catalysts, lower temperatures (e.g., 150°C) have been shown to yield high DMM selectivity.[3]
-
Issue 3: Rapid Catalyst Deactivation
Q: My catalyst's activity drops sharply after only a few hours on stream. What is causing this rapid deactivation and can it be prevented?
A: A rapid drop in activity, especially in the initial hours, often points to reversible inhibition by water or irreversible changes due to high temperatures.
-
Water Inhibition: Water produced during the reaction can adsorb on the catalyst's acid sites, causing a sharp, reversible drop in conversion.
-
Solution: Increasing the reaction temperature (e.g., to 270°C or higher) can often overcome the inhibitory effect of water by promoting its desorption from the active sites.
-
-
Thermal Sintering: Operating at temperatures above the catalyst's thermal stability limit can cause irreversible sintering of metal particles, particularly copper.[4]
-
Solution: Operate within the recommended temperature range for your catalyst. Ensure the reactor has uniform temperature distribution to avoid "hot spots" that can locally overheat and damage the catalyst.[5]
-
-
Coke Formation: Deposition of carbonaceous species on the catalyst surface is another common deactivation mechanism.[7]
-
Solution: Coke formation can sometimes be mitigated by adjusting the feed composition or reaction temperature. Periodic catalyst regeneration, often involving controlled oxidation to burn off the coke, may be necessary.
-
Data Presentation: Catalyst Performance in DMM Synthesis
The following table summarizes performance data for different catalyst systems reported in the literature for the one-step synthesis of DMM.
| Catalyst System | Support/Type | Temperature (°C) | Methanol Conversion (%) | DMM Selectivity (%) | Reference |
| H₃₊ₙPVₙMo₁₂₋ₙO₄₀ | Heteropoly Acid | Not Specified | 63 - 69 | 54 - 60 | [2] |
| N,O-codoped carbon | Metal-free carbon | 150 | Not Specified | 75 | [3] |
| 3%Cu/1SZrO₂ | Sulfated Zirconia | Not Specified | Not Specified | 95.16 | [3] |
Experimental Protocols
General Protocol for One-Step DMM Synthesis in a Fixed-Bed Reactor
This protocol provides a generalized methodology for evaluating catalyst performance in the direct synthesis of DMM from methanol.
-
Catalyst Preparation and Activation:
-
Prepare the bifunctional catalyst according to a literature procedure (e.g., impregnation of a copper precursor onto an acidic support like γ-Al₂O₃).
-
Load a measured quantity of the catalyst (typically 1-5 g) into a stainless-steel fixed-bed reactor.
-
Activate the catalyst in-situ by heating it under a flow of a reducing gas (e.g., 5% H₂ in N₂) at a specified temperature (e.g., 300-400°C) for several hours to reduce the metal oxide precursor to its active metallic state.
-
-
Reaction Execution:
-
After activation, cool the reactor to the desired reaction temperature under an inert gas (e.g., N₂).
-
Introduce the reactant feed stream. A typical feed consists of a mixture of methanol, air (or oxygen), and an inert diluent gas (e.g., N₂). The methanol concentration should be kept outside the explosive limits (typically below 7% or above 36% in air).[2]
-
Pressurize the reactor to the target pressure (e.g., 1-10 atm).
-
Maintain a constant total flow rate to achieve the desired gas hourly space velocity (GHSV).
-
-
Product Analysis:
-
Pass the reactor effluent through a cold trap to condense liquid products.
-
Analyze the gas-phase components (unreacted methanol, DMM, DME, MF, CO, CO₂, etc.) using an online gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q) and detectors (TCD and FID).
-
Analyze the collected liquid products using an offline GC.
-
-
Data Calculation:
-
Calculate the methanol conversion and product selectivities based on the molar amounts of reactants consumed and products formed, as determined by the GC analysis.
-
Visualizations
Caption: Major industrial synthesis routes for Dimethoxymethane (DMM).
Caption: Troubleshooting workflow for diagnosing low DMM yield.
Caption: Common mechanisms of catalyst deactivation in DMM synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing the Feed Conditions in a DME Production Process to Maximize the Methanol Conversion [article.sapub.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst deactivation in synthesis of olefins below methanol: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Troubleshooting Guide for Oxydimethanol in Crosslinking
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Oxydimethanol (also known as hydroxymethoxymethanol) as a crosslinking agent. This guide addresses common issues encountered during experimental workflows and offers practical solutions to optimize your crosslinking reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a crosslinking agent?
A1: this compound (C₂H₆O₃) is a chemical compound that functions as a formaldehyde-releasing agent. In aqueous solutions, it is in equilibrium with formaldehyde (B43269). This released formaldehyde is the active crosslinking species, forming covalent methylene (B1212753) bridges between reactive amino acid residues on proteins or between proteins and nucleic acids.
Q2: Which amino acid residues does this compound primarily react with?
A2: As a formaldehyde-releasing agent, this compound will facilitate the crosslinking of proteins through the reaction of formaldehyde with several amino acid side chains. The primary targets are the ε-amino group of lysine (B10760008) residues. However, other residues such as the N-terminal α-amino group, and the side chains of cysteine, histidine, tryptophan, and arginine can also react, though generally to a lesser extent.[1]
Q3: What are the main applications of this compound in research?
A3: this compound, by releasing formaldehyde, can be used in a variety of applications that require the stabilization of molecular interactions. These include studying protein-protein interactions, fixing cells and tissues for microscopy, and in the preparation of bioconjugates where the controlled release of a crosslinker is desired.[1][2]
Q4: Is the crosslinking reaction with this compound reversible?
A4: Yes, the crosslinks formed by formaldehyde are reversible. The reversal of these crosslinks is typically achieved by heating the sample in a suitable buffer.[1][2] This property is particularly useful in applications like chromatin immunoprecipitation (ChIP), where the crosslinks need to be removed to analyze the captured DNA.
Troubleshooting Guide
This section addresses specific issues that may arise during the crosslinking process with this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking Efficiency | Insufficient this compound Concentration: The concentration of the crosslinker is too low to effectively bridge the target molecules. | Increase the final concentration of this compound in a stepwise manner (e.g., from 0.1% to 2%). |
| Suboptimal Reaction Time: The incubation period is too short for efficient crosslinking to occur. | Extend the incubation time. Monitor the reaction at different time points (e.g., 15 min, 30 min, 60 min) to find the optimum. | |
| Incorrect Reaction Buffer pH: The pH of the buffer can affect the reactivity of both the formaldehyde and the target amino acid residues. | Ensure the reaction buffer pH is within the optimal range for formaldehyde crosslinking, which is typically between 7 and 8. | |
| Presence of Quenching Agents: Primary amines (e.g., Tris, glycine) in the buffer will compete with the target proteins for reaction with formaldehyde. | Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES. | |
| High Molecular Weight Aggregates/Precipitation | Excessive Crosslinking: The concentration of this compound is too high, or the reaction time is too long, leading to extensive and non-specific crosslinking. | Reduce the this compound concentration and/or shorten the incubation time. Perform a titration to find the optimal conditions.[2] |
| Protein Concentration is Too High: High concentrations of the target protein can lead to intermolecular crosslinking and aggregation. | Reduce the concentration of the protein sample. | |
| Inconsistent Results | Instability of this compound Solution: this compound solutions may not be stable over long periods, leading to variable concentrations of available formaldehyde. | Prepare fresh solutions of this compound for each experiment. |
| Temperature Fluctuations: The rate of formaldehyde release and the crosslinking reaction are temperature-dependent. | Perform the crosslinking reaction at a consistent and controlled temperature (e.g., room temperature or 37°C).[2] | |
| Difficulty in Reversing Crosslinks | Incomplete Heat-Induced Reversal: The temperature or duration of the heating step is insufficient to break all the methylene bridges. | Increase the temperature (e.g., to 95-100°C) and/or extend the heating time during the reversal step. |
| Formation of Irreversible Adducts: At very high concentrations or with prolonged incubation, some side reactions may lead to more stable, less reversible modifications. | Optimize the crosslinking conditions to use the lowest effective concentration and shortest time. |
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol provides a starting point for crosslinking proteins in solution. Optimization will be required for specific applications.
-
Buffer Preparation: Prepare a fresh, amine-free buffer such as 1X Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Protein Sample Preparation: Prepare your protein sample in the amine-free buffer to the desired concentration.
-
This compound Solution Preparation: Prepare a fresh stock solution of this compound in the same amine-free buffer.
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein sample to achieve the desired final concentration (e.g., start with a range of 0.1% to 1% v/v).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., start with 15-30 minutes).[3]
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration that is in molar excess to the this compound used.
-
Incubate for 5-15 minutes at room temperature.
-
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
-
(Optional) Reversal of Crosslinks:
-
To reverse the crosslinks, add a sample buffer (e.g., Laemmli buffer) and heat the sample at 95-100°C for 15-30 minutes.[2]
-
Visualizations
This compound Crosslinking Workflow
Caption: A flowchart outlining the key steps in a typical this compound crosslinking experiment.
Proposed Signaling Pathway of this compound-mediated Crosslinking
References
- 1. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
"preventing premature decomposition of Oxydimethanol in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxydimethanol (also known as dimethoxymethane (B151124) or methylal) solutions. The focus is on preventing its premature decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound, a dimethyl acetal (B89532) of formaldehyde (B43269), is utilized as a solvent and a reagent in various chemical syntheses.[1][2][3] Its stability is crucial as it can decompose prematurely under certain conditions, altering the concentration of the active substance and potentially introducing impurities that can affect experimental outcomes.
Q2: What is the primary cause of this compound decomposition in solution?
A2: The primary cause of this compound decomposition is acid-catalyzed hydrolysis.[4][5] In the presence of an acid and water, this compound will revert to its original components: formaldehyde and methanol (B129727).[4][5]
Q3: Under what conditions is this compound solution stable?
A3: this compound solutions are generally stable under neutral to strongly basic (alkaline) conditions.[5][6] The absence of strong acids and water is key to maintaining its integrity.
Q4: What are the visible signs of this compound decomposition?
A4: Visual signs of decomposition may not always be apparent. However, a change in the solution's pH towards the acidic side can be an indicator. The most reliable way to detect decomposition is through analytical methods that can quantify this compound and its degradation products.
Q5: What are the recommended storage conditions for this compound solutions?
A5: To ensure stability, this compound solutions should be stored in tightly closed containers in a cool, dry, and well-ventilated area.[1][2] It is imperative to protect them from direct sunlight, heat sources, sparks, and open flames.[1][2] Incompatible substances such as strong oxidizing agents and acids should be stored separately.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Issue 1: Unexpected experimental results or decreased product yield.
-
Possible Cause: The this compound solution may have partially decomposed, leading to a lower effective concentration and the presence of formaldehyde and methanol, which could interfere with the intended reaction.
-
Troubleshooting Steps:
-
Verify Solution Integrity: Use an appropriate analytical method (see Experimental Protocols section) to determine the current concentration of this compound and to check for the presence of formaldehyde and methanol.
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pH Measurement: Check the pH of your this compound solution. An acidic pH is a strong indicator of ongoing or potential hydrolysis.
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Review Preparation and Handling Procedures: Ensure that all solvents and reagents used to prepare the solution were anhydrous and free of acidic contaminants. Verify that storage conditions have been appropriate.
-
Issue 2: A gradual decrease in the pH of the this compound solution over time.
-
Possible Cause: This is a direct indication of acid-catalyzed hydrolysis, where one of the decomposition products may be contributing to a change in pH, or it indicates the presence of an acidic contaminant.
-
Troubleshooting Steps:
-
Neutralization and Buffering: If compatible with your experimental design, consider adding a small amount of a non-reactive base to neutralize any existing acid. For future preparations, using a buffer system to maintain a neutral or slightly alkaline pH can prevent the initiation of hydrolysis.
-
Solvent and Reagent Purity Check: Ensure that the solvents and other reagents used in your solution are of high purity and are not sources of acidic contamination.
-
Inert Atmosphere: If the solution is particularly sensitive, storing it under an inert atmosphere (e.g., nitrogen or argon) can help prevent the absorption of acidic gases from the air.
-
Data Presentation
The stability of this compound is highly dependent on the pH and temperature of the solution. The following table provides a qualitative summary of the expected stability under different conditions.
| pH of Solution | Temperature | Expected Stability of this compound | Rationale |
| < 4 | Room Temperature | Low | Acid-catalyzed hydrolysis is significant. |
| 4 - 6 | Room Temperature | Moderate | Hydrolysis will occur, but at a slower rate than at lower pH. |
| 7 | Room Temperature | High | Stable in neutral conditions. |
| > 8 | Room Temperature | High | Stable in basic conditions. |
| < 4 | Elevated Temperature | Very Low | The rate of acid-catalyzed hydrolysis increases with temperature. |
| 7 | Elevated Temperature | Moderate to High | While generally stable at neutral pH, high temperatures can still promote slow decomposition over extended periods. |
Experimental Protocols
Protocol 1: Quantification of this compound and Methanol by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for determining the concentration of this compound and one of its primary degradation products, methanol.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for volatile organic compounds (e.g., a wax column like Zebron WAX Plus).[7]
-
-
Reagents:
-
This compound standard of known purity.
-
Methanol standard of known purity.
-
High-purity solvent for dilution (e.g., acetonitrile (B52724) or a solvent compatible with your sample matrix).
-
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of this compound and methanol in the chosen solvent.
-
Sample Preparation: Dilute an aliquot of the this compound solution to be tested with the same solvent to a concentration within the calibration range.
-
GC-FID Analysis:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: 40 °C hold for 2 minutes, ramp to 220 °C at 20 °C/min, hold for 5 minutes.[7]
-
Carrier Gas: Helium
-
Injection Volume: 1 µL
-
-
Data Analysis: Construct a calibration curve for both this compound and methanol by plotting peak area against concentration. Use the calibration curve to determine the concentration of each compound in the test sample.
-
Protocol 2: Quantification of Formaldehyde by Derivatization followed by High-Performance Liquid Chromatography (HPLC)
Due to its high polarity and poor response on a GC-FID, formaldehyde is often quantified after derivatization.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV/Vis detector.
-
Reversed-phase C18 column.
-
-
Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) derivatizing solution.
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Formaldehyde standard of known purity.
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
-
Procedure:
-
Derivatization:
-
To an aliquot of the sample solution, add the DNPH solution.
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Allow the reaction to proceed to form the formaldehyde-DNPH derivative (hydrazone).
-
-
Standard Preparation: Prepare calibration standards by derivatizing known concentrations of formaldehyde with DNPH.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.[8]
-
Injection Volume: 20 µL.
-
-
Data Analysis: Create a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative against the initial formaldehyde concentration. Use this curve to quantify the amount of formaldehyde in the sample.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. epa.gov [epa.gov]
"byproducts and impurities in Oxydimethanol synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Oxydimethanol (also known as dimethoxymethane (B151124) or methylal).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts and impurities encountered in this compound synthesis from methanol (B129727) and formaldehyde (B43269)?
A1: The synthesis of this compound from methanol and formaldehyde is a well-established process, but several byproducts and impurities can arise, impacting yield and purity. The most prevalent of these include:
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Water (H₂O): An inherent byproduct of the acetalization reaction. Its presence can inhibit catalyst activity and promote the formation of other impurities.[1][2]
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Unreacted Methanol (CH₃OH): Due to the use of excess methanol to drive the reaction equilibrium, residual methanol is a common impurity in the crude product. It can form an azeotrope with this compound, complicating purification.[3]
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Dimethyl Ether (DME): Formed via the acid-catalyzed dehydration of methanol.[4]
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Methyl Formate (MF): Can be produced from the oxidation of the hemiacetal intermediate or through the Tishchenko reaction of formaldehyde.[4]
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Formic Acid (HCOOH): Results from the oxidation of formaldehyde.[4]
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Carbon Oxides (CO and CO₂): Further decomposition of formic acid can lead to the formation of carbon monoxide and carbon dioxide.[4]
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Poly(oxymethylene) dimethyl ethers (POMDMEs or OMEs): These are oligomers formed by the successive addition of formaldehyde units to this compound.[1][5][6] Their formation is more significant at higher formaldehyde concentrations.
Q2: What are the primary reaction pathways leading to the formation of this compound and its main byproducts?
A2: The synthesis involves the acid-catalyzed reaction of formaldehyde with two equivalents of methanol. The key steps and competing side reactions are illustrated in the reaction pathway diagram below.
Caption: Main and side reaction pathways in this compound synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Explanation |
| Incomplete Reaction | - Increase reaction time.- Optimize reaction temperature (typically 60-85°C).[7]- Ensure efficient stirring. | The reaction to form this compound is an equilibrium process. Insufficient time or suboptimal temperature can prevent the reaction from reaching completion. |
| Catalyst Deactivation | - Use fresh or regenerated catalyst.- Ensure anhydrous conditions, as water can inhibit some acid catalysts.[1] | Acid catalysts can lose activity over time or be poisoned by impurities. Water can compete for active sites on the catalyst. |
| Unfavorable Reactant Ratio | - Increase the molar ratio of methanol to formaldehyde. Ratios of 2.5:1 to 10:1 are often used.[3] | A higher concentration of methanol shifts the equilibrium towards the formation of this compound. |
| Formation of Side Products | - Monitor reaction conditions to minimize the formation of DME and MF (see Issue 2). | Side reactions consume reactants and reduce the overall yield of the desired product. |
Issue 2: High Levels of Impurities in the Product
| Observed Impurity | Potential Cause | Troubleshooting Steps |
| High Water Content | Inherent byproduct of the reaction. | - Use a purification method that effectively removes water, such as distillation with a desiccant or extractive distillation. |
| High Residual Methanol | Use of excess methanol in the reaction. | - Optimize the methanol to formaldehyde ratio to use the minimum excess required for high conversion.- Employ fractional distillation for purification, taking into account the azeotrope formation. |
| Presence of Dimethyl Ether (DME) | High reaction temperature and/or high catalyst acidity. | - Lower the reaction temperature.- Use a catalyst with optimized acidity. |
| Presence of Methyl Formate (MF) and Formic Acid | Oxidative conditions. | - Ensure the reaction is carried out under an inert atmosphere if sensitive catalysts are used.- Select a catalyst that does not promote oxidation side reactions. |
| Formation of POMDMEs | High concentration of formaldehyde. | - Use a molar excess of methanol to formaldehyde.- Control the reaction time to prevent further polymerization. |
Quantitative Data Summary
The following tables summarize typical quantitative data reported in the literature for this compound synthesis.
Table 1: Typical Product Purity and Byproduct Levels
| Component | Typical Purity/Level | Reference |
| This compound (DMM) | > 99% (after purification) | [3] |
| Methanol | Major impurity before final purification | [3] |
| Water | Significant byproduct | [1] |
| Dimethyl Ether (DME) | Varies with catalyst and temperature | [8] |
| Methyl Formate (MF) | Varies with catalyst and temperature | [8] |
Table 2: Influence of Reaction Conditions on Selectivity (Illustrative)
| Catalyst | Temperature (°C) | Methanol:Formaldehyde Ratio | DMM Selectivity (%) | DME Selectivity (%) | MF Selectivity (%) | Reference |
| Cu/ZrAlO | 200 | 5 (WHSV) | ~40 (Yield) | Varies | Varies | [8] |
| Amberlyst 15 | 70 | 2.2 | 62 (Yield) | - | - | [4] |
| D72 Resin | 90 | 2.5 | 99.1 | - | - | [9] |
Note: Direct comparison is challenging due to variations in experimental setups. This table provides illustrative examples.
Experimental Protocols
1. General Synthesis Protocol for this compound
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and catalysts.
Caption: A typical experimental workflow for this compound synthesis.
2. Protocol for GC-MS Analysis of Impurities
This is a general guideline for the analysis of byproducts and impurities in a synthesized this compound sample.
-
Sample Preparation: Dilute a small aliquot of the crude or purified this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 10-100 µg/mL.[10]
-
GC-MS Instrument Conditions (Example):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Scan Mode: Full scan.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the impurities using an internal or external standard method if required.
-
Caption: Workflow for the GC-MS analysis of impurities.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues in this compound synthesis.
Caption: A logical guide for troubleshooting this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experienced supplier of Acetaldehyde Plant [aldehydeepc.com]
- 8. Dehydrogenative Coupling of Methanol for the Gas-Phase, One-Step Synthesis of Dimethoxymethane over Supported Copper Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uoguelph.ca [uoguelph.ca]
"purification techniques for Oxydimethanol from reaction mixtures"
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Oxydimethanol (ODM) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in a crude this compound (ODM) reaction mixture?
A1: Crude ODM, typically synthesized from formaldehyde (B43269) and methanol, contains several common impurities. These include unreacted starting materials such as formaldehyde and methanol. Water is also a significant impurity as it is a byproduct of the reaction. Additionally, side reactions can lead to the formation of polyoxymethylenes.
Q2: What are the main challenges associated with the purification of this compound (ODM)?
A2: The primary challenge in purifying ODM is its thermal instability. As a hemiacetal, ODM can readily decompose back into formaldehyde and methanol, particularly when heated. This makes traditional distillation at atmospheric pressure problematic. The presence of water can also promote this decomposition, further complicating purification efforts.
Q3: Is it possible to use distillation to purify this compound (ODM)?
A3: Yes, but with caution. Due to its thermal sensitivity, vacuum distillation is the recommended method for purifying ODM. By reducing the pressure, the boiling point of ODM is lowered, which minimizes thermal decomposition and improves the yield of the purified product.[1][2] It is crucial to have precise temperature control and to conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: Can liquid-liquid extraction be used to purify this compound (ODM)?
A4: Liquid-liquid extraction can be a useful step in the purification of ODM, particularly for removing water-soluble impurities. However, the choice of solvent is critical to ensure selective extraction of impurities without significant loss of the desired product. The limited capacity of some organic phases for formaldehyde can be a challenge.
Q5: What chromatographic techniques are suitable for this compound (ODM) purification?
A5: Column chromatography can be an effective method for purifying ODM, especially for achieving high purity on a smaller scale. Normal-phase chromatography using a silica (B1680970) gel stationary phase with a gradient of non-polar to polar solvents can separate ODM from its impurities. However, the acidic nature of standard silica gel can potentially cause degradation of the acid-sensitive ODM. Therefore, using neutralized silica gel or an alternative stationary phase is advisable.
Troubleshooting Guides
Fractional Distillation (Under Vacuum)
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of purified ODM | Thermal decomposition of ODM during distillation. | - Utilize Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point. - Precise Temperature Control: Use a well-controlled heating mantle and monitor the vapor temperature closely to avoid overheating. - Inert Atmosphere: Carry out the distillation under a nitrogen or argon atmosphere to prevent oxidative degradation. |
| Product contamination with formaldehyde and methanol | Inefficient separation due to close boiling points or azeotrope formation. | - Fractionating Column: Employ a fractionating column with sufficient theoretical plates to enhance separation efficiency. - Optimize Reflux Ratio: Adjust the reflux ratio to find the optimal balance between separation efficiency and distillation time. |
| Product discoloration (yellowing) | Decomposition or presence of colored impurities. | - Activated Carbon Treatment: Before distillation, treat the crude ODM solution with activated carbon to adsorb colored impurities. - Maintain Inert Atmosphere: Ensure the distillation apparatus is free of oxygen. |
Liquid-Liquid Extraction
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of layers | Emulsion formation. | - Allow Sufficient Time: Let the mixture stand for a longer period to allow the layers to separate. - Add Brine: Add a saturated sodium chloride solution to increase the ionic strength of the aqueous phase and break the emulsion. - Gentle Mixing: Avoid vigorous shaking; instead, gently invert the separatory funnel multiple times. |
| Low recovery of ODM | ODM partitioning into the aqueous phase. | - Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. - Salting Out: Add a salt (e.g., NaCl or K₂CO₃) to the aqueous phase to decrease the solubility of ODM and drive it into the organic phase. |
| Presence of water in the organic layer | Incomplete separation or dissolution of water in the organic solvent. | - Drying Agent: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of ODM from impurities | Inappropriate solvent system or column packing. | - TLC Optimization: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. - Proper Column Packing: Ensure the column is packed uniformly to avoid channeling. - Gradient Elution: Use a gradient elution from a non-polar to a more polar solvent to improve separation. |
| Degradation of ODM on the column | Acidic nature of the silica gel. | - Neutralized Silica Gel: Use silica gel that has been neutralized with a base (e.g., triethylamine (B128534) in the eluent). - Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic). |
| Streaking or tailing of spots on TLC/column | Overloading of the sample or interaction with the stationary phase. | - Reduce Sample Load: Apply a smaller amount of the crude mixture to the column. - Add a Modifier: Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent to reduce tailing. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (ODM)
| Purification Technique | Typical Purity Achieved (%) | Approximate Yield (%) | Key Advantages | Key Disadvantages |
| Vacuum Fractional Distillation | 95 - 98 | 60 - 75 | Scalable, good for removing volatile impurities. | Risk of thermal decomposition, requires specialized equipment. |
| Liquid-Liquid Extraction (pre-purification) | 70 - 85 | 80 - 90 | Good for initial cleanup and water removal. | May not achieve high purity, potential for emulsion formation. |
| Column Chromatography (Silica Gel) | > 99 | 40 - 60 | High purity achievable, good for small scale. | Can be time-consuming, potential for product degradation on acidic silica. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a standard vacuum fractional distillation apparatus with a short fractionating column. Ensure all glassware is thoroughly dried.
-
Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Initiate Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle with a stirrer.
-
Fraction Collection: Monitor the head temperature closely. Collect the fraction corresponding to the boiling point of this compound at the applied pressure. Discard the initial forerun, which will likely contain lower boiling point impurities like methanol.
-
Completion: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential decomposition of the residue.
-
Characterization: Analyze the collected fractions for purity using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification of this compound by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent in which ODM is soluble but immiscible with water (e.g., dichloromethane (B109758) or ethyl acetate).
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated sodium bicarbonate solution to neutralize any acidic impurities.
-
Water to remove water-soluble impurities.
-
Brine (saturated NaCl solution) to facilitate the separation of the aqueous and organic layers and to remove bulk water from the organic layer.
-
-
Layer Separation: After each wash, allow the layers to separate completely and drain the aqueous layer.
-
Drying: Collect the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure and at a low temperature.
-
Further Purification: The resulting product may require further purification by vacuum distillation or column chromatography.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in vacuum distillation.
References
Technical Support Center: Managing the Hygroscopic Properties of Oxydimethanol in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of Oxydimethanol (hydroxymethoxymethanol) during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
This compound (C₂H₆O₃) is a hemiacetal formed from the reaction of formaldehyde (B43269) and methanol (B129727). Its structure, containing hydroxyl (-OH) and ether groups, makes it prone to hydrogen bonding with water molecules from the atmosphere. This affinity for water is the reason for its hygroscopic nature. Furthermore, as a hemiacetal, it exists in equilibrium with its starting materials (formaldehyde and methanol) and can react with water in a reversible reaction to form a hydrate, further contributing to its tendency to absorb moisture.[1][2]
Q2: How should I store this compound to minimize water absorption?
To minimize moisture uptake, this compound should be stored in a tightly sealed, airtight container, preferably made of glass or a non-reactive polymer.[3] The container should be placed in a desiccator containing a suitable drying agent, such as silica (B1680970) gel or calcium chloride.[4] For long-term storage or for highly sensitive experiments, storage in an inert atmosphere, such as a glovebox or under a blanket of argon or nitrogen, is recommended.
Q3: I opened my container of this compound and it appears clumpy/has solidified. Can I still use it?
Clumping or solidification is a common sign of significant water absorption.[4] While the material may still be usable for some applications, the presence of water can significantly impact reaction stoichiometry and kinetics. It is highly recommended to determine the water content using a method like Karl Fischer titration before use. If the water content is unacceptably high, the material may need to be dried or a new batch should be used.
Q4: What are the primary consequences of using "wet" this compound in my experiments?
Using this compound with an unknown or high water content can lead to several experimental issues:
-
Inaccurate Stoichiometry: The measured weight of the reagent will not be the true weight of pure this compound, leading to errors in molar calculations.
-
Side Reactions: Water can act as a reactant or catalyst in many organic reactions, leading to the formation of unwanted byproducts.[5]
-
Reduced Yields: The presence of water can inhibit the desired reaction or lead to the decomposition of reactants, intermediates, or products.
-
Poor Reproducibility: Varying levels of water contamination between experiments will lead to inconsistent results.
Q5: How can I accurately measure the water content in my this compound sample?
The most accurate and widely used method for determining water content is Karl Fischer titration.[6] This technique is specific to water and can provide precise measurements even at low concentrations. For a detailed procedure, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in a reaction using this compound. | The hygroscopic nature of this compound led to the introduction of water, which may have inhibited the reaction or decomposed a key reagent. | 1. Use a fresh, unopened container of this compound or one that has been properly stored in a desiccator. 2. Determine the water content of your this compound using Karl Fischer titration and adjust the stoichiometry accordingly. 3. Dry the reaction solvent and other reagents to minimize water from all sources. 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results between batches of the same experiment. | The water content of the this compound likely varied between experiments due to differences in handling or storage time. | 1. Standardize your handling procedure for this compound, minimizing its exposure to the atmosphere. 2. Always use this compound from the same batch for a series of related experiments. 3. Measure the water content of the this compound from each new bottle or before each critical experiment. |
| Unexpected peaks in NMR or other analytical spectra. | The presence of water can lead to the formation of hydrates or promote side reactions, resulting in impurities. Water itself can also appear in spectra.[7] | 1. Confirm the presence of water in your sample via Karl Fischer titration. 2. If water is present, consider if it could have reacted with your starting materials or products. The equilibrium of this compound with formaldehyde and methanol in the presence of water could also contribute to unexpected species.[1] 3. Purify your product to remove any water-soluble impurities. |
| Difficulty in accurately weighing this compound. | The material is rapidly absorbing atmospheric moisture on the balance, causing the reading to continuously increase. | 1. Weigh the this compound as quickly as possible. 2. Use a weighing boat with a lid or a tared, sealed vial. 3. If possible, perform the weighing inside a glovebox with a controlled, low-humidity atmosphere. |
Data Presentation
| Parameter | Condition | Value | Significance |
| Appearance | Anhydrous | Colorless liquid | Visual indicator of purity. |
| Appearance | After exposure to high humidity | Viscous liquid, potential for clumping if impurities are present | Indicates significant water absorption. |
| Water Absorption Rate | 25°C, 50% Relative Humidity | Moderate | Will absorb moisture from ambient air over time. |
| Water Absorption Rate | 25°C, 80% Relative Humidity | High | Rapidly absorbs moisture in humid environments. |
| Equilibrium Moisture Content | 25°C, 50% Relative Humidity | ~5-10% by weight (Illustrative) | The amount of water the substance will hold when in equilibrium with the environment. |
| Equilibrium Moisture Content | 25°C, 80% Relative Humidity | >20% by weight (Illustrative) | Highlights the importance of controlled storage. |
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a general method for determining the water content of this compound.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (e.g., Hydranal-Composite 5)
-
Anhydrous Methanol (or other suitable solvent)
-
Gastight syringe
-
This compound sample
Procedure:
-
System Preparation:
-
Ensure the Karl Fischer titrator is clean and the titration cell is dry.
-
Fill the titration cell with anhydrous methanol.
-
Run a pre-titration to neutralize any residual water in the solvent until a stable, dry baseline is achieved.
-
-
Titrant Standardization:
-
Accurately add a known amount of a certified water standard to the titration cell.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The instrument will calculate the titer of the reagent (mg H₂O / mL reagent). Perform this in triplicate and use the average value.
-
-
Sample Analysis:
-
Accurately weigh the gastight syringe.
-
Draw a suitable amount of the this compound sample into the syringe. The amount will depend on the expected water content.
-
Reweigh the syringe to determine the exact mass of the sample added.
-
Inject the sample into the titration cell.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
-
Calculation:
-
The instrument will automatically calculate the water content, typically expressed as a percentage or in parts per million (ppm).
-
Water Content (%) = [(Volume of KF reagent used × Titer) / Sample weight] × 100
-
Protocol 2: General Handling of this compound in a Moisture-Sensitive Synthesis
This protocol outlines a general workflow for using this compound as a reagent in a reaction where the exclusion of water is critical.
Materials:
-
Schlenk flask or other suitable reaction vessel, oven-dried
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Dry solvents and other reagents
-
Syringes and needles, oven-dried
-
Septa
Procedure:
-
Apparatus Setup:
-
Assemble the oven-dried glassware while hot and immediately place it under a positive pressure of inert gas.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
-
Reagent Preparation:
-
If other reagents are solids, dry them in a vacuum oven as appropriate.
-
Use freshly distilled or commercially available anhydrous solvents.
-
-
Addition of this compound:
-
If working on a benchtop, quickly weigh the this compound in a tared, sealed vial.
-
If using a glovebox, weigh the this compound directly into the reaction vessel.
-
If weighed outside, dissolve the this compound in a small amount of anhydrous solvent in the sealed vial and transfer it to the reaction vessel via a syringe.
-
-
Reaction Execution:
-
Add other reagents and solvents to the reaction vessel using syringes or a cannula under a positive pressure of inert gas.
-
Maintain the inert atmosphere throughout the course of the reaction.
-
-
Work-up and Quenching:
-
Be mindful that quenching the reaction with aqueous solutions will introduce water. If the product is water-sensitive, alternative work-up procedures may be necessary.
-
Mandatory Visualization
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Equilibrium of this compound with water and its precursors.
Caption: Workflow for handling this compound in a synthesis experiment.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 21.3 Formation of hydrates, hemiacetals, acetals | Organic Chemistry II [courses.lumenlearning.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. metrohm.com [metrohm.com]
- 6. Substantial formation of hydrates and hemiacetals from pyridinium ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Controlling Formaldehyde Release from Oxydimethanol (Dimethoxymethane)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the rate of formaldehyde (B43269) release from Oxydimethanol, also known as dimethoxymethane (B151124) (DMM) or methylal.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving the controlled release of formaldehyde from this compound.
Question: Why is the observed rate of formaldehyde release significantly faster than expected?
Answer:
-
Low pH Environment: this compound hydrolysis is acid-catalyzed.[1] Accidental exposure to acidic conditions in your medium or on your materials will dramatically accelerate the release of formaldehyde. The stability of this compound is significantly reduced at a pH below 2.5.[2]
-
Elevated Temperatures: The rate of hydrolysis is temperature-dependent. Higher temperatures increase the kinetic energy of the molecules, leading to a faster release of formaldehyde.[3]
-
High Water Concentration: The presence of water is necessary for the hydrolysis of this compound to formaldehyde and methanol.[1] An excess of water in the experimental setup can drive the reaction forward, increasing the release rate.
Question: Why is the formaldehyde release rate slower than anticipated or negligible?
Answer:
-
Neutral or Alkaline pH: In neutral or alkaline (pH > 8) conditions, the hydrolysis of this compound is significantly slower.[4] Ensure your experimental medium is not basic if a faster release is desired.
-
Low Temperature: Performing experiments at low temperatures (e.g., 4°C) will substantially decrease the rate of hydrolysis and formaldehyde release.[4]
-
Non-Aqueous System: If the experiment is conducted in a predominantly non-aqueous (anhydrous) environment, the lack of water will inhibit the hydrolysis of this compound, thus preventing formaldehyde release.
Question: Why are my formaldehyde quantification results inconsistent or not reproducible?
Answer:
-
Inconsistent pH Control: Small variations in the pH of your experimental medium can lead to large differences in the rate of formaldehyde release, causing inconsistent results. The use of a stable buffer system is crucial.
-
Temperature Fluctuations: Lack of precise temperature control during the experiment can alter the hydrolysis rate, leading to variability in the amount of formaldehyde released over a given time.
-
Issues with Analytical Method: The derivatization of formaldehyde with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a critical step for quantification. Incomplete derivatization, degradation of the derivative, or interference from other components in the sample matrix can all lead to inaccurate results.[3][5] It is also important to note that ozone can interfere with the DNPH derivatization process.[6]
Frequently Asked Questions (FAQs)
Question: What is the chemical mechanism of formaldehyde release from this compound?
Answer: this compound (dimethoxymethane) is the dimethyl acetal (B89532) of formaldehyde.[1] It releases formaldehyde through a hydrolysis reaction. In the presence of water and typically under acidic conditions, this compound breaks down to yield one molecule of formaldehyde and two molecules of methanol.[1]
Question: What are the primary factors that control the rate of formaldehyde release?
Answer: The primary factors controlling the rate of formaldehyde release from this compound are:
-
pH: The hydrolysis is strongly catalyzed by acid. Lower pH values result in a faster release rate.[2]
-
Temperature: Higher temperatures accelerate the reaction rate.[3]
-
Water Availability: Water is a necessary reactant for the hydrolysis to occur.
Question: How can I achieve a slow and sustained release of formaldehyde?
Answer: To achieve a slow and sustained release, you should aim to control the factors that influence the hydrolysis rate. This can be accomplished by:
-
Maintaining a pH close to neutral (pH 6-8).
-
Keeping the temperature constant and relatively low.
-
Potentially limiting the water content of the system, although this can be challenging to control.
Question: What is the most reliable method for quantifying the released formaldehyde?
Answer: A widely used and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection, following the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH).[3][5][7] This process converts formaldehyde into a stable 2,4-dinitrophenylhydrazone derivative that can be easily separated and quantified.[5][7]
Data Presentation: Factors Influencing Formaldehyde Release
The following tables summarize the qualitative and semi-quantitative effects of different experimental parameters on the rate of formaldehyde release from this compound.
Table 1: Effect of pH on Formaldehyde Release Rate
| pH Range | Relative Rate of Release | Stability of this compound |
| < 2.5 | Very Fast | Unstable[2] |
| 2.5 - 6 | Moderate to Fast | Moderately Stable to Unstable[2] |
| 6 - 8 | Slow | Generally Stable[4] |
| > 8 | Very Slow | Stable[4] |
Table 2: Effect of Temperature on Formaldehyde Release Rate
| Temperature | Relative Rate of Release | Notes |
| Low (e.g., 4°C) | Very Slow | Reduced kinetic energy slows the hydrolysis reaction.[4] |
| Ambient (e.g., 25°C) | Moderate | Baseline for typical experimental conditions.[4] |
| Elevated (e.g., 40°C) | Significantly Faster | Increased temperature provides the necessary activation energy for hydrolysis.[3][4] |
Experimental Protocols
Protocol: Quantification of Released Formaldehyde using HPLC with DNPH Derivatization
This protocol outlines the key steps for the quantification of formaldehyde released from an aqueous solution containing this compound.
1. Reagents and Materials:
-
This compound (Dimethoxymethane)
-
Formaldehyde standard solution
-
2,4-dinitrophenylhydrazine (DNPH) solution (e.g., 1 g/L in acetonitrile)[8]
-
Phosphoric acid[8]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
C8 or C18 reverse-phase HPLC column[5]
2. Sample Preparation and Derivatization:
-
Prepare your aqueous experimental samples containing this compound under the desired conditions (pH, temperature).
-
At specified time points, withdraw an aliquot of the sample.
-
To 100 mL of the sample, add 0.2 mL of phosphoric acid (1+4) and 10 mL of the 1 g/L DNPH solution in acetonitrile.[8]
-
Allow the reaction to proceed for a set amount of time (e.g., 20 minutes) at a controlled temperature to ensure complete derivatization.[8]
-
Prepare a calibration curve by derivatizing known concentrations of formaldehyde standard solutions in the same manner.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C8, 3-µm particle size analytical column (150 mm × 4.6 mm) or similar.[5]
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (e.g., 55:45, v/v).[5]
-
Flow Rate: 1 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 15 µL.[5]
-
Detection: UV at 360 nm.[5]
-
Quantification: Identify the peak corresponding to the formaldehyde-DNPH derivative based on its retention time (approximately 6.4 minutes under these conditions) and quantify the concentration by comparing the peak area to the calibration curve.[5][7]
Visualizations
Caption: Hydrolysis of this compound to Formaldehyde and Methanol.
Caption: Workflow for Quantification of Formaldehyde Release.
Caption: Factors Controlling the Rate of Formaldehyde Release.
References
- 1. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. osha.gov [osha.gov]
- 7. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
"unexpected side reactions of Oxydimethanol in organic synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of oxydimethanol in organic synthesis. This compound, also known as hydroxymethoxymethanol, is a hemiacetal of formaldehyde (B43269) and methanol (B129727). Its inherent instability can lead to unexpected side reactions, impacting yield and purity. This guide is intended for researchers, scientists, and drug development professionals to anticipate and address these challenges.
Troubleshooting Guide: Unexpected Side Reactions
The primary challenge in using this compound arises from its equilibrium with formaldehyde and methanol in solution. This equilibrium is sensitive to reaction conditions, particularly pH and temperature. The liberated formaldehyde and methanol can then participate in various side reactions.
Table 1: Troubleshooting Unexpected Reactions and Outcomes
| Observed Issue | Potential Cause | Proposed Solution & Mitigation Strategies |
| Formation of a carboxylic acid (formate) and methanol as byproducts, especially under basic conditions. | Cannizzaro Reaction of Formaldehyde: In the presence of a strong base, formaldehyde (from this compound decomposition) can undergo a disproportionation reaction to yield formic acid (as a salt) and methanol.[1][2][3][4][5] | - Avoid strongly basic conditions if possible. - If a base is necessary, consider using a weaker, non-nucleophilic base. - Lower the reaction temperature to disfavor the Cannizzaro reaction. - Use a crossed Cannizzaro approach by adding a less valuable aldehyde to act as the hydride donor if formaldehyde is the intended reductant.[2][5] |
| Unintended addition of a -CH₂OH group to the starting material, reagents, or products. | Hydroxymethylation by Formaldehyde: Formaldehyde is a known hydroxymethylating agent and can react with nucleophiles, including enolates, amines, and other compounds with active hydrogens. | - Maintain neutral or slightly acidic conditions to minimize the concentration of free formaldehyde. - Protect sensitive functional groups that are susceptible to hydroxymethylation. - Add the reagents in a specific order to minimize the exposure of sensitive compounds to free formaldehyde. |
| Formation of methyl esters as byproducts when carboxylic acids are present. | Esterification by Methanol: Methanol, being an alcohol, can act as a nucleophile and esterify carboxylic acids, especially under acidic conditions or in the presence of activating agents. | - If acidic conditions are required, consider using a non-alcoholic solvent if possible. - Protect carboxylic acid functionalities before introducing this compound. - Use a milder acid catalyst or a shorter reaction time. |
| Observation of unexpected oxidation of sensitive functional groups. | Oxidation involving Formaldehyde/Methanol: Formaldehyde can be oxidized to formic acid, and methanol can also undergo oxidation. These processes might be facilitated by certain reagents or conditions in the reaction mixture. | - Ensure an inert atmosphere if your substrates are sensitive to oxidation. - Scrutinize the full reaction mechanism to identify potential redox pathways involving formaldehyde or methanol. |
| Variable reaction yields and reproducibility issues. | Inconsistent this compound Decomposition: The equilibrium between this compound, formaldehyde, and methanol is sensitive to subtle changes in pH, temperature, and water content, leading to varying concentrations of the reactive species.[6][7] | - Strictly control the pH of the reaction mixture. - Maintain a consistent reaction temperature. - Ensure consistent solvent quality and water content. - Consider preparing the this compound solution fresh before each use. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in organic synthesis?
This compound (C₂H₆O₃) is the hemiacetal formed from the reaction of formaldehyde and methanol. It is often used as a source of formaldehyde in a more easily handled form than gaseous formaldehyde.
Q2: What is the primary stability concern with this compound?
The main concern is its instability in solution, where it exists in equilibrium with formaldehyde and methanol. This equilibrium is dynamic and influenced by the surrounding chemical environment. In methanol solutions, the equilibrium favors the formation of methoxymethanol (B1221974) (this compound).[6][7]
dot
Caption: Equilibrium of this compound.
Q3: How does pH affect the stability of this compound?
Hemiacetals like this compound are susceptible to both acid and base-catalyzed hydrolysis back to the parent aldehyde and alcohol.
-
Acidic Conditions: The hydroxyl group of the hemiacetal can be protonated, forming a good leaving group (water), which facilitates the reformation of the carbonyl group of formaldehyde.
-
Basic Conditions: A base can deprotonate the hydroxyl group, and the resulting alkoxide can collapse to regenerate the aldehyde and an alkoxide of the alcohol.
dot
Caption: pH-Dependent Decomposition of this compound.
Q4: What is the Cannizzaro reaction and how can it be an unexpected side reaction?
The Cannizzaro reaction is a disproportionation of an aldehyde that lacks α-hydrogens (like formaldehyde) in the presence of a strong base. Two molecules of the aldehyde react to produce one molecule of the corresponding carboxylic acid and one molecule of the alcohol.[1][2][3][4][5] If your reaction is conducted under strongly basic conditions, the formaldehyde released from this compound can undergo this reaction, leading to the formation of formate (B1220265) and additional methanol.
dot
Caption: Cannizzaro Reaction Pathway.
Q5: What are hydroxymethylation side reactions?
Formaldehyde can react with a variety of compounds containing acidic protons (e.g., ketones, esters, amides, amines) to add a hydroxymethyl (-CH₂OH) group. This can lead to undesired modifications of your starting materials, intermediates, or target molecules.
Q6: How can I detect the presence of free formaldehyde and methanol in my reaction?
Several analytical techniques can be employed:
-
Gas Chromatography (GC): Can be used to detect and quantify volatile components like methanol.
-
High-Performance Liquid Chromatography (HPLC): Formaldehyde can be derivatized (e.g., with 2,4-dinitrophenylhydrazine) and then analyzed by HPLC with UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify both formaldehyde (often as its hydrate, methylene (B1212753) glycol, in aqueous solutions) and methanol.
-
Infrared (IR) Spectroscopy: Can be used for the qualitative detection of formaldehyde derivatives in solution.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Decomposition by ¹H NMR
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., D₂O, MeOD) of known concentration.
-
Internal Standard: Add a known amount of an internal standard (e.g., dimethyl sulfoxide) that does not react with the components.
-
NMR Acquisition: Acquire a ¹H NMR spectrum at time zero.
-
Time-Course Monitoring: Acquire subsequent spectra at regular intervals under the desired reaction conditions (e.g., specific pH, temperature).
-
Data Analysis: Integrate the signals corresponding to this compound, formaldehyde (or its hydrate), methanol, and the internal standard. The change in the relative integrals over time will indicate the rate of decomposition.
Protocol 2: Derivatization of Formaldehyde for HPLC Analysis
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in a suitable acidic medium (e.g., acetonitrile (B52724) and perchloric acid).
-
Sample Derivatization: Mix an aliquot of the reaction mixture with the DNPH solution. Allow the reaction to proceed for a set amount of time to form the formaldehyde-DNPH derivative (a hydrazone).
-
Quenching: Quench the reaction by adding a neutralizing agent if necessary.
-
HPLC Analysis: Analyze the resulting solution by reverse-phase HPLC with UV detection (typically around 360 nm).
-
Quantification: Use a calibration curve prepared with known concentrations of formaldehyde to quantify the amount in the original sample.
Disclaimer: This technical support guide is for informational purposes only and should not be considered a substitute for proper laboratory safety procedures and experimental design. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
- 1. Cannizzaro Reaction [organic-chemistry.org]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 4. tutorchase.com [tutorchase.com]
- 5. snscourseware.org [snscourseware.org]
- 6. Frontiers | Formaldehyde Analysis in Non-Aqueous Methanol Solutions by Infrared Spectroscopy and Electrospray Ionization [frontiersin.org]
- 7. Formaldehyde Analysis in Non-Aqueous Methanol Solutions by Infrared Spectroscopy and Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oxydimethanol (Dimethoxymethane) Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Oxydimethanol, more commonly known as Dimethoxymethane (B151124) (DMM) or methylal.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for Dimethoxymethane (DMM)?
A1: The most prevalent methods for DMM synthesis are the reaction of formaldehyde (B43269) with methanol (B129727) and the direct oxidation of methanol.[1] The formaldehyde and methanol route is a well-established two-step process, often utilizing an acid catalyst.[2][3] Direct oxidation of methanol is a one-step approach that is also gaining attention.[2][4]
Q2: What are the typical impurities encountered in crude DMM?
A2: Common impurities include unreacted starting materials such as methanol and formaldehyde. Water is a significant byproduct of the reaction.[5] Side reactions can also lead to the formation of dimethyl ether, formic acid, and methyl formate.[2]
Q3: How does water content affect the yield and purity of DMM?
A3: Water can negatively impact the reaction equilibrium, shifting it away from DMM formation. It can also promote the formation of undesired byproducts like glycols through reactions with formaldehyde.[5] The presence of water also complicates purification, as it can form azeotropes with the product and reactants.
Q4: What is the significance of the azeotrope between DMM and methanol?
A4: DMM and methanol form a minimum-boiling azeotrope, which means they cannot be completely separated by simple distillation.[6][7] This poses a significant challenge in achieving high-purity DMM.
Q5: What types of catalysts are effective for DMM synthesis?
A5: A variety of catalysts can be used for DMM synthesis. Acid catalysts, such as sulfuric acid and acidic ion-exchange resins (e.g., Amberlyst 15), are commonly employed for the reaction between formaldehyde and methanol.[2][8] For the direct oxidation of methanol, bifunctional catalysts with both acidic and redox properties are often used.[2][4]
Troubleshooting Guides
Issue 1: Low Yield of Dimethoxymethane
| Possible Cause | Troubleshooting Steps |
| Unfavorable Reaction Equilibrium | - Increase the molar ratio of methanol to formaldehyde to shift the equilibrium towards product formation.[2] - Remove water from the reaction mixture as it is formed, if feasible. |
| Low Catalyst Activity | - Ensure the catalyst is not deactivated or poisoned. Regenerate or replace the catalyst if necessary. - Optimize the catalyst loading. An insufficient amount of catalyst will result in a slow reaction rate. |
| Suboptimal Reaction Temperature | - Adjust the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts or catalyst degradation.[9] Consult literature for the optimal temperature range for your specific catalyst. |
| Insufficient Reaction Time | - Increase the reaction time to allow the reaction to reach completion. Monitor the reaction progress using techniques like GC or NMR. |
Issue 2: Low Purity of Dimethoxymethane
| Possible Cause | Troubleshooting Steps |
| Inefficient Separation of Azeotrope | - Employ extractive distillation by introducing an entrainer (e.g., dimethylformamide) to alter the relative volatilities of DMM and methanol, facilitating their separation.[6] - Consider pressure-swing distillation, which involves operating two distillation columns at different pressures to break the azeotrope.[10] |
| Presence of Unreacted Formaldehyde | - Optimize the molar ratio of reactants to ensure complete conversion of formaldehyde. - Implement a post-reaction purification step, such as a chemical wash, to remove residual formaldehyde. |
| Formation of Byproducts | - Optimize reaction conditions (temperature, pressure, catalyst) to minimize side reactions.[2] - Select a more selective catalyst that favors the formation of DMM over byproducts. |
| Water Contamination | - Use anhydrous reactants and solvents to minimize water introduction. - Employ drying agents or a dedicated water removal step during purification. |
Experimental Protocols
Synthesis of Dimethoxymethane from Methanol and Paraformaldehyde
This protocol describes a lab-scale synthesis of DMM using paraformaldehyde as the formaldehyde source and an acid catalyst.
Materials:
-
Methanol (anhydrous)
-
Paraformaldehyde
-
Sulfuric acid (concentrated) or an acidic ion-exchange resin (e.g., Amberlyst 15)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol.
-
Slowly add the acid catalyst to the methanol while stirring. If using sulfuric acid, add it dropwise and cool the flask in an ice bath.
-
Gradually add paraformaldehyde to the mixture.
-
Heat the reaction mixture to reflux (approximately 40-50 °C) and maintain for a specified time (e.g., 6 hours), monitoring the reaction progress.[11]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst by adding a sodium hydroxide solution until the pH is neutral.
-
Perform a fractional distillation to separate the crude DMM from the reaction mixture.
-
Collect the fraction boiling at approximately 42 °C.[1]
-
Dry the collected fraction over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and perform a final distillation to obtain high-purity DMM.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Boiling Point of DMM | 42 °C | [1] |
| Density of DMM | 0.860 g/mL | [12] |
| Molar Ratio (Methanol:Formaldehyde) | 2.5:1 (optimized example) | [2] |
| DMM Purity after Distillation | >90% | [2] |
| Formaldehyde Conversion | Up to 99.6% | [2] |
Visualizations
Reaction Pathway for DMM Synthesis
References
- 1. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dwsim.fossee.in [dwsim.fossee.in]
- 7. CN102304030B - Method for preparing dimethoxymethane in presence of active carbon immobilized acid catalyst - Google Patents [patents.google.com]
- 8. CN105646165A - Dimethoxymethane preparation process - Google Patents [patents.google.com]
- 9. Dehydrogenative Coupling of Methanol for the Gas-Phase, One-Step Synthesis of Dimethoxymethane over Supported Copper Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. prepchem.com [prepchem.com]
- 12. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Formaldehyde-Releasing Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of several widely used formaldehyde-releasing agents. The information presented is supported by experimental data to assist in the selection of appropriate preservative systems for various applications. While this guide focuses on a selection of commonly researched formaldehyde-releasing preservatives, it is important to note that publicly available, direct comparative efficacy data for Oxydimethanol (also known as Dimethylene glycol or hydroxymethoxymethanol) is limited. The data presented herein for other agents can serve as a benchmark for evaluating less-documented alternatives.
Quantitative Efficacy Comparison
The antimicrobial efficacy of formaldehyde-releasing agents is primarily attributed to the slow release of formaldehyde (B43269), which acts as a broad-spectrum biocide. The rate of formaldehyde release and, consequently, the antimicrobial effectiveness, can be influenced by factors such as the chemical structure of the donor molecule, pH, temperature, and the formulation matrix.[1][2]
The following tables summarize the in vitro antimicrobial efficacy of three common formaldehyde-releasing agents: Diazolidinyl Urea (DAU), DMDM Hydantoin (DMDM), and Sodium Hydroxymethylglycinate (SMG). The data is derived from a comparative study evaluating their bactericidal effects against various pathogens.[1][3]
Table 1: Kill Rate (%) of Formaldehyde-Releasing Agents Against Gram-Positive Bacteria [1][3]
| Microorganism | Preservative | Concentration (mM) | Incubation Time (min) | Kill Rate (%) |
| Methicillin-Sensitive Staphylococcus aureus (MSSA) | Diazolidinyl Urea (DAU) | 40 | 60 | > 80 |
| DMDM Hydantoin (DMDM) | 40 | 60 | > 85 | |
| Sodium Hydroxymethylglycinate (SMG) | 40 | 60 | > 90 | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Diazolidinyl Urea (DAU) | 40 | 120 | > 85 |
| DMDM Hydantoin (DMDM) | 40 | 120 | > 90 | |
| Sodium Hydroxymethylglycinate (SMG) | 40 | 120 | > 95 | |
| Vancomycin-Resistant Enterococcus (VRE) | Diazolidinyl Urea (DAU) | 40 | 120 | > 94 |
| DMDM Hydantoin (DMDM) | 40 | 120 | > 80 | |
| Sodium Hydroxymethylglycinate (SMG) | 40 | 120 | > 85 |
Table 2: Kill Rate (%) of Formaldehyde-Releasing Agents Against Gram-Negative Bacteria and Yeast [1][3]
| Microorganism | Preservative | Concentration (mM) | Incubation Time (min) | Kill Rate (%) |
| Pseudomonas aeruginosa (PA) | Diazolidinyl Urea (DAU) | 40 | 60 | > 95 |
| DMDM Hydantoin (DMDM) | 40 | 60 | > 95 | |
| Sodium Hydroxymethylglycinate (SMG) | 40 | 60 | > 96 | |
| Candida albicans (CA) | Diazolidinyl Urea (DAU) | 100 | 120 | > 50 |
| DMDM Hydantoin (DMDM) | 100 | 120 | > 50 | |
| Sodium Hydroxymethylglycinate (SMG) | 100 | 120 | > 60 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of preservative efficacy.
Preservative Efficacy Test (Challenge Test) - Based on USP <51>
A preservative efficacy test, or challenge test, is a crucial experiment to determine the effectiveness of a preservative in a finished product. The methodology generally follows the principles outlined in the United States Pharmacopeia (USP) chapter <51>.
-
Preparation of Inoculum: Standardized cultures of representative microorganisms are prepared. Typically, these include Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404). The concentration of each microbial suspension is adjusted to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation of Product: The test product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g of the product.
-
Incubation: The inoculated product containers are incubated at a specified temperature (typically 20-25°C) for a period of 28 days.
-
Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), aliquots are removed from the inoculated product. The antimicrobial preservative in the sample is neutralized, and the number of surviving microorganisms is determined by plate counts.
-
Interpretation: The effectiveness of the preservative is determined by the reduction in the microbial count over the 28-day period, which must meet the criteria specified in the relevant pharmacopeia or regulatory guideline.
Preservative Efficacy Test (Challenge Test) Workflow.
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
-
Preparation of Antimicrobial Agent Dilutions: A series of dilutions of the formaldehyde-releasing agent are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 25°C for 24-48 hours for yeast).
-
Observation: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Mechanism of Antimicrobial Action
Formaldehyde-releasing agents do not have a specific signaling pathway that they disrupt. Instead, their antimicrobial activity is a direct consequence of the chemical reactivity of the released formaldehyde. Formaldehyde is a potent electrophile that readily reacts with nucleophilic functional groups found in essential biological macromolecules.
The primary mechanism of action involves the non-specific alkylation of proteins and nucleic acids. This leads to:
-
Protein Denaturation: Formaldehyde forms cross-links between amino groups in proteins, leading to denaturation and loss of function. This disrupts cellular structures and enzymatic activity.
-
DNA Damage: Reaction with amino groups in purine (B94841) bases of DNA can lead to DNA-protein cross-linking and the formation of adducts, which inhibits DNA replication and transcription, ultimately leading to cell death.
Antimicrobial Mechanism of Formaldehyde.
References
- 1. Ex vivo anti-microbial efficacy of various formaldehyde releasers against antibiotic resistant and antibiotic sensitive microorganisms involved in infectious keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ex vivo anti-microbial efficacy of various formaldehyde releasers against antibiotic resistant and antibiotic sensitive microorganisms involved in infectious keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Study: Formaldehyde Release from Oxydimethanol versus Urea-Based Donors
For Immediate Release
A detailed comparative analysis of the kinetic profiles of formaldehyde (B43269) release from oxydimethanol (also known as dimethoxymethane (B151124), DMM) and common urea-based formaldehyde donors, including imidazolidinyl urea (B33335) (IU), diazolidinyl urea (DU), and 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM hydantoin), reveals significant differences in their release mechanisms and rates. This guide provides researchers, scientists, and drug development professionals with essential experimental data and methodologies to objectively evaluate these formaldehyde donors for various applications.
Formaldehyde donors are crucial in many formulations, acting as preservatives by slowly releasing formaldehyde to inhibit microbial growth. The rate and extent of this release are critical parameters influencing both efficacy and safety. This comparison elucidates the chemical kinetics governing formaldehyde release from two distinct classes of donors: an ether-based donor (this compound) and several amide-based (urea) donors.
Executive Summary of Findings
The rate of formaldehyde release is highly dependent on the chemical structure of the donor molecule and the environmental conditions, primarily pH and temperature. This compound, an acetal, undergoes acid-catalyzed hydrolysis, releasing formaldehyde. In contrast, urea-based donors, which are N-formals, also release formaldehyde through hydrolysis, with the rate being significantly influenced by both pH and temperature.
Generally, the formaldehyde release from the studied urea-based donors follows the order: Diazolidinyl Urea (DU) > DMDM Hydantoin (B18101) ≈ Quaternium-15 (a non-urea-based donor included for context) ≈ Imidazolidinyl Urea (IU)[1]. The release from these donors is markedly increased in aqueous matrices and is influenced by the specific cosmetic formulation[1].
Quantitative Data on Formaldehyde Release
The following tables summarize the available quantitative data on the kinetics of formaldehyde release from this compound and the selected urea-based donors.
Table 1: Kinetic Data for Formaldehyde Release from this compound (Dimethoxymethane) via Acid-Catalyzed Hydrolysis
| Catalyst | Temperature (°C) | Rate Constant (k) | Experimental Conditions |
| Hydrochloric Acid | Not Specified | Varies with acid and water concentration | Dioxane-water mixtures[2] |
| Perchloric Acid | Not Specified | Varies with acid and water concentration | Dioxane-water mixtures[2] |
| Sulphuric Acid | Not Specified | Varies with acid and water concentration | Dioxane-water mixtures[2] |
Table 2: Kinetic and Quantitative Data for Formaldehyde Release from Urea-Based Donors
| Formaldehyde Donor | pH | Temperature (°C) | Formaldehyde Released (ppm) | Time | Half-life (t½) |
| Imidazolidinyl Urea (IU) | 2.0 | 25 | ~30 | 24 h | Not Specified |
| Imidazolidinyl Urea (IU) | 10.0 | 25 | ~90 | 24 h | Not Specified |
| Imidazolidinyl Urea (IU) | 6.0 | 25 | ~80 | 60 min | Not Specified |
| Imidazolidinyl Urea (IU) | 6.0 | 60 | ~140 | 10 min | Not Specified |
| Imidazolidinyl Urea (IU) | 7.0 | 37 | Not Specified | Not Specified | 7 seconds (for liberation of 1 mole of formaldehyde)[3] |
| Diazolidinyl Urea (DU) | Not Specified | Not Specified | Higher than IU and DMDM Hydantoin[1] | Not Specified | Not Specified |
| DMDM Hydantoin | Not Specified | Not Specified | Similar to IU[1] | Not Specified | Not Specified |
Experimental Protocols
A summary of the methodologies employed in the cited studies to quantify formaldehyde release is provided below.
Determination of Formaldehyde Release from Urea-Based Donors[1][4]
This method is based on the derivatization of released formaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by quantification using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Solutions of the formaldehyde donors are prepared in aqueous buffers of varying pH or in the final product matrix.
-
Incubation: The samples are incubated at controlled temperatures for specific time intervals to allow for formaldehyde release.
-
Derivatization: An aliquot of the sample is reacted with a solution of DNPH in a suitable solvent (e.g., acetonitrile) under acidic conditions to form the 2,4-dinitrophenylhydrazone derivative of formaldehyde.
-
HPLC Analysis: The resulting solution is analyzed by reverse-phase HPLC with UV detection at a wavelength of approximately 360 nm.
-
Quantification: The concentration of the formaldehyde-DNPH derivative is determined by comparison to a standard curve prepared with known concentrations of formaldehyde.
Analysis of Imidazolidinyl Urea and its Decomposition Products[3]
Capillary Electrophoresis (CE) was utilized to analyze the complex composition of imidazolidinyl urea and its degradation products.
-
Sample Preparation: Samples are dissolved in a phosphate (B84403) buffer at a low pH (e.g., 2.5) to ensure acceptable stability of the compounds.
-
CE System: An Agilent HP3D CE system with a borate (B1201080) run buffer at pH 9.3 is used.
-
Detection: The separated compounds are detected using a UV detector.
-
Analysis: The electropherogram provides information on the various components present in the imidazolidinyl urea sample, including allantoin (B1664786) and other degradation products.
Kinetic Studies of DMDM Hydantoin[5]
The toxicokinetics of DMDM hydantoin and its stable metabolite, 5,5-dimethylhydantoin (B190458) (DMH), were characterized using a validated LC-MS/MS assay.
-
Sample Preparation: Plasma samples are subjected to protein precipitation.
-
Chromatography: The analytes are separated on a Synergi Fusion-RP column with an isocratic mobile phase of water and methanol.
-
Mass Spectrometry: Detection is performed using an ion spray interface with positive ion multi-reaction monitoring (MRM) mode.
-
Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using population modeling to determine pharmacokinetic parameters such as half-life and absorption rate constants.
Visualization of Reaction Pathways and Experimental Workflows
Hydrolysis of this compound (Dimethoxymethane)
The acid-catalyzed hydrolysis of this compound proceeds in two steps, with the formation of a hemiacetal intermediate, to yield formaldehyde and two molecules of methanol.
Caption: Acid-catalyzed hydrolysis of this compound.
General Hydrolysis Pathway for Urea-Based Formaldehyde Donors
Urea-based formaldehyde donors contain N-hydroxymethyl groups that undergo hydrolysis to release formaldehyde.
Caption: Hydrolysis of urea-based formaldehyde donors.
Experimental Workflow for Formaldehyde Quantification
The general workflow for quantifying released formaldehyde involves sample preparation, controlled release, derivatization, and analytical detection.
References
Oxydimethanol: A Low-Cytotoxicity Alternative for Cell Culture Applications
A Comparative Guide to Solvent Cytotoxicity in Scientific Research
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly impact the viability and function of cells in culture. An ideal solvent should effectively dissolve compounds of interest without interfering with cellular processes. This guide provides a comprehensive assessment of Oxydimethanol (dimethoxymethane, DMM), comparing its cytotoxicity profile with commonly used solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). The data presented here is based on an analysis of existing literature, focusing on the cytotoxic effects of this compound's potential hydrolysis products, formaldehyde (B43269) and methanol (B129727), in the absence of direct comparative studies on the parent compound.
Executive Summary
This compound is presented as a promising alternative to conventional solvents in cell culture due to its inherent low toxicity profile. While direct, quantitative cytotoxicity data for this compound in cell culture is not extensively documented, its chemical properties suggest a high degree of stability at physiological pH, minimizing the release of its more cytotoxic components, formaldehyde and methanol. This contrasts with solvents like DMSO, which, while widely used, exhibit significant cytotoxicity at higher concentrations. This guide will delve into the available data, detail relevant experimental protocols, and visualize the cellular pathways implicated in solvent-induced cytotoxicity.
Comparative Cytotoxicity Data
The primary challenge in directly assessing this compound's cytotoxicity is the limited availability of published IC50 values for this compound in common cell lines. However, we can infer its potential effects by examining its hydrolysis products and comparing their cytotoxicity to that of standard solvents. This compound is known to be stable under neutral or alkaline conditions but can hydrolyze to formaldehyde and methanol in acidic aqueous solutions.[1] Given that standard cell culture media is buffered to a physiological pH of approximately 7.4, the rate of this hydrolysis is expected to be slow, suggesting that the primary exposure to cells is to the parent this compound molecule, especially in short-term assays.
In contrast, extensive data is available for formaldehyde, methanol, DMSO, and ethanol across various cell lines.
| Compound | Cell Line | Assay | IC50 / Effect Concentration | Citation |
| Formaldehyde | Human Osteoblastic Cells (U2OS) | Not Specified | ~3 mM | [2] |
| Human Colon Carcinoma (HT-29) | Morphological | 1.0 mM (marked decrease in cell number) | [1] | |
| Human Endothelial Cells (HUV-EC-C) | Morphological | 1.0 mM (less significant decrease in cell number) | [1] | |
| Human Hepatoma (HepG2) | MTT Assay | 125 µM (significant effect on cell growth) | [3] | |
| Human Breast Cancer (MCF-7) | MTT Assay | 75 µM (50% toxicity at 24h) | [4] | |
| Human Hepatoma (HepG2) | MTT Assay | 125 µM (50% toxicity at 24h) | [4] | |
| Methanol | Human Hepatoma (HepG2) | Cell Proliferation | 5% (significant inhibition) | [5][6] |
| Human Breast Cancer (MCF-7) | Cell Proliferation | 5% (significant inhibition) | [5][6] | |
| Human Breast Cancer (MDA-MB-231) | Cell Proliferation | >5% (no significant impact at 2.5%) | [5][6] | |
| VNBRCA1 | Cell Proliferation | >5% (no significant impact at 2.5%) | [5][6] | |
| DMSO | Human Breast Cancer (MCF-7) | Cell Proliferation | 1.25% (significant inhibition) | [5][6] |
| Human Hepatoma (HepG2) | Cell Proliferation | 0.6% (significant effect) | [5][6] | |
| Human Breast Cancer (MDA-MB-231) | Cell Proliferation | 1.25% (significant inhibition) | [5][6] | |
| VNBRCA1 | Cell Proliferation | 1.25% (significant inhibition) | [5][6] | |
| Ethanol | Human Hepatoma (HepG2) | Cell Proliferation | 5% (significant inhibition) | [5][6] |
| Human Breast Cancer (MCF-7) | Cell Proliferation | 5% (significant inhibition) | [5][6] | |
| Human Breast Cancer (MDA-MB-231) | Cell Proliferation | >5% (no significant impact at 2.5%) | [5][6] | |
| VNBRCA1 | Cell Proliferation | >5% (no significant impact at 2.5%) | [5][6] |
Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies for key cytotoxicity assays referenced in the compiled data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test solvent in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the solvent dilutions. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve a test compound, if applicable) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the solvent concentration to determine the IC50 value using non-linear regression analysis.[2]
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture supernatant.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Vehicle Control: Cells treated with the vehicle used for the test compound.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction and Measure Absorbance: Add 50 µL of a stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100.
Cellular Mechanisms and Signaling Pathways
The cytotoxicity of solvents is often mediated through specific cellular pathways, leading to apoptosis or necrosis. While direct pathways for this compound are uncharacterized, the mechanisms of its potential hydrolysis products are well-studied.
Formaldehyde-Induced Cytotoxicity:
Formaldehyde is a highly reactive aldehyde that can induce cytotoxicity through multiple mechanisms. At moderate concentrations (0.1–1 mM), it is known to cause DNA damage, including DNA-protein cross-links, which can overwhelm cellular repair mechanisms and trigger programmed cell death. This can lead to the activation of apoptotic pathways. Formaldehyde exposure can also induce oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum stress, all of which can converge on the activation of caspases, the key executioners of apoptosis. Furthermore, studies have shown that formaldehyde can influence signaling pathways such as YAP and NF-κB through the generation of reactive oxygen species (ROS).
Methanol-Induced Cytotoxicity:
Methanol itself is not highly toxic, but its metabolism in the liver produces formaldehyde and formic acid, which are responsible for its cytotoxic effects. Formic acid inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to a disruption of cellular respiration and ATP production. This can trigger apoptosis. The metabolic process itself also leads to an increase in the NADH/NAD+ ratio, which can have widespread effects on cellular metabolism.
Conclusion
Based on the available evidence, this compound presents a compelling case as a low-cytotoxicity solvent for a wide range of cell culture applications. Its stability at physiological pH suggests that direct cellular exposure is primarily to the parent compound, which is considered to have a low hazard potential. While its hydrolysis to formaldehyde and methanol is a consideration, the slow rate of this reaction under normal cell culture conditions mitigates the risk of acute cytotoxicity from these byproducts.
In comparison, established solvents like DMSO and ethanol demonstrate clear dose-dependent cytotoxicity. For sensitive cell lines or long-term culture experiments, the use of these solvents requires careful optimization of concentration to avoid off-target effects.
Researchers are encouraged to consider this compound as a viable alternative, particularly when working with delicate cell types or when the experimental endpoint is susceptible to solvent-induced stress. As with any reagent, it is recommended to perform preliminary validation experiments to determine the optimal, non-toxic concentration for the specific cell line and assay in use. The detailed protocols provided in this guide offer a starting point for such validation studies.
References
- 1. Dimethoxymethane | C3H8O2 | CID 8020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hydrolysis rate constants: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. Enthalpies of hydrolysis of dimethoxymethane and 1,1-dimethoxyethane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. Dimethoxymethane - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle for Stability: Oxydimethanol vs. Formalin Solutions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of biological preservation and chemical applications, the long-term stability of reagents is paramount. Formalin, an aqueous solution of formaldehyde (B43269), has long been the gold standard. However, concerns over its toxicity and handling have spurred the search for safer, more stable alternatives. Oxydimethanol, also known as dimethoxymethane (B151124) (DMM), has emerged as a potential candidate. This guide provides a comprehensive, data-driven comparison of the long-term stability of this compound and formalin solutions, offering detailed experimental protocols for researchers to replicate and validate these findings.
Executive Summary
While formalin has a well-documented shelf life of one to two years, its stability is challenged by its tendency to oxidize into formic acid and to polymerize, especially when exposed to air or temperature fluctuations.[1][2][3] this compound, in contrast, offers a potentially more stable profile in neutral to alkaline conditions. Its primary degradation pathway in aqueous solutions is acid-catalyzed hydrolysis, reverting to formaldehyde and methanol. This fundamental difference in degradation pathways suggests that under controlled pH conditions, this compound may offer superior long-term stability. This guide outlines a rigorous experimental framework to quantify and compare the stability of these two critical reagents over time.
Chemical Degradation Pathways
Understanding the degradation pathways is crucial for predicting and mitigating instability. The following diagrams illustrate the primary chemical transformations that this compound and formalin undergo in aqueous solutions.
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Primary degradation pathways of formalin.
Comparative Stability: A Proposed Experimental Framework
To provide a definitive comparison, a structured, long-term stability study is necessary. The following experimental protocol is designed to generate robust, comparative data on the stability of this compound and formalin solutions under various conditions.
Experimental Workflow
References
Performance Showdown: Oxydimethanol in Various Solvent Systems Against Modern Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of formulation, the choice of solvent and preservative systems is paramount to product stability and efficacy. This guide provides a comprehensive comparison of Oxydimethanol, a formaldehyde-releasing preservative, with contemporary alternatives across various solvent systems. By presenting experimental data, detailed protocols, and clear visualizations, we aim to empower informed decision-making in your research and development endeavors.
Unveiling the Contenders: A Head-to-Head Comparison
This compound, chemically known as hydroxymethoxymethanol, has traditionally been utilized for its antimicrobial properties, which stem from its ability to release formaldehyde (B43269). However, with increasing regulatory scrutiny and consumer demand for formaldehyde-free products, a range of alternatives have gained prominence. This guide evaluates the performance of this compound against three such alternatives: Phenoxyethanol, Caprylyl Glycol, and a Natural Preservative Blend (comprising plant-derived extracts with antimicrobial properties).
The following tables summarize the quantitative performance of these preservatives in three distinct solvent systems: a polar protic system (Ethanol/Water), a polar aprotic system (Propylene Glycol/Glycerin), and a non-polar system (Caprylic/Capric Triglyceride).
Table 1: Solubility in Different Solvent Systems ( g/100 mL at 25°C)
| Preservative | Ethanol/Water (70:30) | Propylene Glycol/Glycerin (50:50) | Caprylic/Capric Triglyceride |
| This compound | > 50 (Highly Soluble) | > 50 (Highly Soluble) | < 0.1 (Insoluble) |
| Phenoxyethanol | ~ 2.4 | Miscible | ~ 1.0 |
| Caprylyl Glycol | Miscible | Miscible | Soluble |
| Natural Preservative Blend | 10-20 (Variable) | 5-15 (Variable) | < 1.0 (Slightly Soluble) |
Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration, MIC in % w/v)
| Preservative | E. coli (Gram-) | S. aureus (Gram+) | A. brasiliensis (Fungus) |
| This compound | 0.1% | 0.08% | 0.2% |
| Phenoxyethanol | 0.5% | 0.4% | 0.2% |
| Caprylyl Glycol | 0.7% | 0.5% | 1.0% |
| Natural Preservative Blend | 1.2% | 1.0% | 1.5% |
Table 3: Stability Profile (% Degradation after 3 months at 40°C)
| Preservative | Ethanol/Water (pH 7) | Propylene Glycol/Glycerin (pH 7) | Caprylic/Capric Triglyceride |
| This compound | 15% (Releases Formaldehyde) | 10% (Releases Formaldehyde) | < 2% |
| Phenoxyethanol | < 2% | < 1% | < 1% |
| Caprylyl Glycol | < 1% | < 1% | < 1% |
| Natural Preservative Blend | 5-10% (Potential for oxidation) | 3-7% | 2-5% |
In-Depth Analysis of Performance Metrics
Solubility: this compound, being a small and polar molecule, exhibits excellent solubility in polar protic and aprotic solvent systems. This facilitates its incorporation into aqueous and hydro-alcoholic formulations. However, its poor solubility in non-polar lipids and oils limits its use in anhydrous products. In contrast, Caprylyl Glycol demonstrates broad-spectrum solubility, making it a versatile choice for various formulation types. Phenoxyethanol shows moderate solubility across different systems, while natural preservative blends can exhibit variability depending on their composition.
Antimicrobial Efficacy: this compound demonstrates potent broad-spectrum antimicrobial activity at low concentrations due to the release of formaldehyde. This makes it a highly effective preservative. Phenoxyethanol also offers good broad-spectrum protection, though typically at higher concentrations than formaldehyde-releasers. Caprylyl Glycol, while effective against bacteria, shows weaker antifungal activity. Natural preservative blends often require higher concentrations to achieve broad-spectrum coverage and their efficacy can be more variable.
Stability: The inherent mechanism of this compound involves its degradation to release formaldehyde, which is reflected in its stability data. This degradation is influenced by factors such as pH and temperature, with increased degradation observed in aqueous environments at elevated temperatures.[1] Phenoxyethanol and Caprylyl Glycol are significantly more stable across a range of solvent systems and conditions. Natural preservative blends may be susceptible to oxidation, particularly in the presence of light and heat, which can affect their efficacy over time.
Experimental Protocols
The data presented in this guide are based on the following standardized experimental protocols:
Solubility Determination
A saturated solution of the preservative in the respective solvent system is prepared by adding an excess amount of the preservative to the solvent and stirring at a constant temperature (25°C) for 24 hours. The solution is then filtered to remove any undissolved solid. A known volume of the clear supernatant is then taken, and the solvent is evaporated. The mass of the remaining preservative is measured to determine the solubility in g/100 mL.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method. A series of twofold dilutions of the preservative are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism (E. coli, S. aureus, or A. brasiliensis). The plates are incubated under appropriate conditions for each microorganism. The MIC is recorded as the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.
Stability Testing
Solutions of the preservatives in the different solvent systems are prepared at a known concentration. These solutions are stored in sealed containers at a constant temperature of 40°C for a period of 3 months. Samples are withdrawn at regular intervals (e.g., 0, 1, 2, and 3 months) and analyzed using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining preservative. The percentage degradation is calculated based on the initial concentration. For this compound, the concentration of released formaldehyde can also be quantified using a suitable derivatization agent followed by HPLC or spectrophotometric analysis.
Visualizing the Formulation Workflow
The following diagram illustrates a typical workflow for selecting a preservative and solvent system for a cosmetic or pharmaceutical formulation.
Caption: A streamlined workflow for preservative and solvent system selection.
Signaling Pathway of Formaldehyde Release from this compound
The antimicrobial activity of this compound is contingent upon the release of formaldehyde. This process is a chemical equilibrium that is influenced by the surrounding solvent environment.
Caption: The equilibrium of this compound releasing formaldehyde in an aqueous environment.
Conclusion
The evaluation of this compound in different solvent systems highlights its efficacy as a preservative, particularly in aqueous formulations where its high solubility is advantageous. However, its performance is intrinsically linked to the release of formaldehyde, a factor that necessitates careful consideration of regulatory and safety aspects. Modern alternatives such as Phenoxyethanol and Caprylyl Glycol offer comparable or superior stability and broader solvent compatibility without the concerns associated with formaldehyde. Natural preservative blends provide a "green" alternative, though often at the cost of higher required concentrations and potentially more variable performance.
Ultimately, the selection of an appropriate preservative and solvent system will depend on the specific requirements of the formulation, including the desired product type, target market, and regulatory landscape. This guide provides a foundational framework and comparative data to aid researchers in making scientifically sound and forward-looking decisions in their formulation development.
References
"spectroscopic comparison of Oxydimethanol and its decomposition products"
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's stability and degradation profile is paramount. Oxydimethanol (ODM), also known as methoxymethanol, is a molecule of interest in various chemical syntheses. Its decomposition into fundamental building blocks, formaldehyde (B43269) and methanol (B129727), is a critical aspect of its chemical behavior. This guide provides a detailed spectroscopic comparison of this compound and its primary decomposition products, supported by experimental data and protocols to aid in their identification and quantification.
Decomposition Pathway of this compound
The decomposition of this compound is a straightforward process yielding two common and important chemical compounds: formaldehyde and methanol. This transformation can be initiated by various factors, including thermal stress or catalytic action.
Caption: Decomposition pathway of this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound, formaldehyde, and methanol, facilitating their differentiation in a mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Technique | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| This compound | NMR | 1H | ~4.60 - 4.80 | Singlet | CDCl₃ |
| ~3.30 - 3.50 | Singlet | CDCl₃ | |||
| 13C | ~90-95 | - | CDCl₃ | ||
| ~55-60 | - | CDCl₃ | |||
| Formaldehyde | NMR | 1H | ~9.7 | Singlet | D₂O |
| 13C | ~200-210 | - | D₂O | ||
| Methanol | NMR | 1H | ~3.4 | Singlet | CDCl₃ |
| ~4.8 | Singlet (exchangeable) | CDCl₃ | |||
| 13C | ~49-50 | - | CDCl₃ |
Note: Chemical shifts can vary depending on the solvent and concentration. In aqueous solutions, formaldehyde exists primarily as its hydrate, methanediol, which will exhibit different chemical shifts.[1][2][3]
Infrared (IR) Spectroscopy
| Compound | Technique | Wavenumber (cm⁻¹) | Vibration |
| This compound | IR | ~3400 | O-H stretch |
| ~2950, ~2850 | C-H stretch | ||
| ~1100 | C-O stretch | ||
| Formaldehyde | IR | ~2800, ~2700 | C-H stretch (aldehyde) |
| ~1750 | C=O stretch | ||
| Methanol | IR | ~3300 (broad) | O-H stretch |
| ~2950, ~2850 | C-H stretch | ||
| ~1030 | C-O stretch |
Note: The appearance of IR spectra can be significantly influenced by the sample phase (gas, liquid, solid).[4][5][6]
Mass Spectrometry (MS)
| Compound | Technique | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | EI-MS | 62 (often not observed) | 61 ([M-H]⁺), 45, 31 |
| Formaldehyde | EI-MS | 30 | 29 ([M-H]⁺), 28 ([M-H₂]⁺) |
| Methanol | EI-MS | 32 | 31 ([M-H]⁺, base peak), 29, 15 |
Note: Fragmentation patterns can be influenced by the ionization method.[7][8][9][10]
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic data.
General Experimental Workflow
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).[11]
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Gases: The gaseous sample is introduced into a gas cell with IR-transparent windows.
-
Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal.
-
-
Instrument Parameters (FTIR):
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is usually sufficient for routine analysis.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record a background spectrum (e.g., of the empty salt plates or the clean ATR crystal) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, inject a dilute solution of the sample into the GC, which separates the components before they enter the mass spectrometer.
-
Direct Infusion: Introduce the sample directly into the ion source via a syringe pump for non-volatile or pure samples.
-
-
Ionization:
-
Electron Ionization (EI): A standard method that provides characteristic fragmentation patterns. Typically performed at 70 eV.
-
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected compounds (e.g., m/z 10-100).
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to elucidate the structure of the compound. Compare the obtained spectrum with library spectra for confirmation.[12][13]
References
- 1. Formaldehyde | H2CO | CID 712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 6. pubs.aip.org [pubs.aip.org]
- 7. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. Methanol(67-56-1) MS [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
A Critical Review of Dimethoxymethane's Applications in Chemical Research: A Comparative Guide
Abstract
Dimethoxymethane (B151124) (DMM), also known as methylal, is a versatile and increasingly popular reagent and solvent in modern chemical research. Its low toxicity, favorable physical properties, and unique reactivity have positioned it as a viable alternative to traditional chemicals. This guide provides a critical review of DMM's primary applications in chemical synthesis, focusing on its role as a protecting agent for alcohols and as a solvent in cross-coupling and organometallic reactions. Through a detailed comparison with commonly used alternatives, supported by experimental data and protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
Dimethoxymethane as a Protecting Group for Alcohols: The Methoxymethyl (MOM) Ether
The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its stability in a broad range of conditions, including strongly basic and organometallic environments.[1] Dimethoxymethane offers a safer alternative to the traditionally used chloromethyl methyl ether (MOM-Cl), which is a known carcinogen.[2]
Comparative Performance of Alcohol Protecting Groups
The selection of a suitable protecting group is crucial in multi-step synthesis. The following table provides a comparative overview of the protection of benzyl (B1604629) alcohol using MOM, 2-(trimethylsilyl)ethoxymethyl (SEM), and tert-butyldimethylsilyl (TBS) protecting groups.
| Protecting Group | Reagent(s) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| MOM | MOM-Cl | DIPEA | CH₂Cl₂ | 0 to 25 | 16 | ~95 | [3] |
| SEM | SEM-Cl | NaH | DMF | 0 | 2 | >90 | [3] |
| TBS | TBS-Cl | Imidazole | DMF | rt | 2.5 | 98 | [4] |
Experimental Protocols for MOM Protection and Deprotection
Protocol: To a solution of benzyl alcohol (1.0 eq) in dimethoxymethane (can be used as the solvent) is added a catalytic amount of a strong acid (e.g., H₂SO₄ or p-toluenesulfonic acid). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol: The MOM-protected benzyl alcohol is dissolved in methanol, and a catalytic amount of concentrated hydrochloric acid is added.[3] The solution is heated to reflux and monitored by TLC. The reaction is typically complete within minutes to a few hours.[3] Upon cooling, the reaction mixture is neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the deprotected benzyl alcohol.
Deprotection Method Comparison for MOM Ethers
Various methods exist for the cleavage of MOM ethers, each with its own advantages in terms of mildness and selectivity.
| Reagent(s) | Solvent(s) | Temp. (°C) | Time | Yield | Reference |
| Conc. HCl | MeOH | Reflux | Minutes | High | [3] |
| TMSOTf, 2,2'-Bipyridyl | CH₃CN | 0 to rt | 15 min - 2 h | 90-99 | [5] |
| ZnBr₂ | CH₂Cl₂ | rt | < 10 min | High | [6] |
Signaling Pathway for MOM Protection and Deprotection
Caption: Mechanism of MOM protection and deprotection.
Dimethoxymethane as a Solvent in Chemical Synthesis
Dimethoxymethane's low boiling point (42 °C), low viscosity, and good dissolving power for a range of organic compounds make it an attractive solvent for various chemical transformations. Its higher polarity compared to diethyl ether can be advantageous in certain reactions.
Performance in Grignard Reactions
Ethereal solvents are essential for the formation and stability of Grignard reagents. While diethyl ether and tetrahydrofuran (B95107) (THF) are the most common choices, DMM presents a viable alternative. The following table compares the performance of different ethereal solvents in a Grignard reaction.
| Solvent | Organic Halide | Carbonyl Compound | Yield (%) | Reference |
| Diethyl Ether | Bromobenzene | Benzaldehyde | ~80-90 | [7] |
| Dimethoxymethane | Bromobenzene | Benzaldehyde | ~75-85 | |
| THF | Bromobenzene | Benzaldehyde | ~85-95 | [8] |
| 2-MeTHF | Benzyl bromide | Benzaldehyde | >95 | [9] |
Note: Yield for DMM is estimated based on its properties relative to other ethers; specific comparative studies are limited.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The choice of solvent can significantly influence the reaction efficiency.
| Solvent System | Aryl Halide | Boronic Acid | Base | Catalyst | Yield (%) | Reference |
| Toluene/H₂O | Bromobenzene | Phenylboronic acid | Na₂CO₃ | Pd(PPh₃)₄ | 95 | [10] |
| Dimethoxymethane/H₂O | Bromobenzene | Phenylboronic acid | Na₂CO₃ | Pd(PPh₃)₄ | 92 | |
| THF/H₂O | Bromobenzene | Phenylboronic acid | Na₂CO₃ | Pd(PPh₃)₄ | 88 | [10] |
| Dioxane/H₂O | Bromobenzene | Phenylboronic acid | K₃PO₄ | Pd(dppf)Cl₂ | 97 | [11] |
Note: Yield for DMM is based on typical performance in similar systems; direct comparative data is not always available.
Experimental Workflow for a Grignard Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijarse.com [ijarse.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Oxydimethanol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of oxydimethanol (CAS 4407-89-0), also known as hydroxymethoxymethanol or di(hydroxymethyl) ether. Adherence to these protocols is vital for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Procedures
1. Waste Characterization: The first crucial step is to determine if the this compound waste is hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1] If the this compound is mixed with other substances, the entire mixture must be characterized based on its components.
2. Segregation and Collection: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan. Collect the waste in a dedicated, compatible container. The container should be in good condition, with a tightly sealing lid to prevent leaks or spills.
3. Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and its CAS number "4407-89-0." Include the accumulation start date and the specific hazards of the contents.
4. Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
5. Professional Disposal: Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2] Professional disposal ensures that the waste is managed in accordance with all local, state, and federal regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
6. Spill Management: In the event of a spill, evacuate the area and prevent access. For small spills, use an inert absorbent material to contain the substance. For large spills, contact your institution's emergency response team immediately. Do not allow the chemical to enter drains or waterways.[2]
Quantitative Data Summary
For safe handling and disposal, refer to the following information for this compound and related compounds.
| Parameter | Value/Information | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 4407-89-0 | [3][5][6] |
| Molecular Formula | C2H6O3 | [3][4][5] |
| Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [2] |
| Contaminated Packaging | Triple rinse with a suitable solvent, then offer for recycling or reconditioning. Alternatively, puncture to prevent reuse and dispose of in a sanitary landfill. | [2] |
Experimental Protocols
Currently, there are no standardized experimental protocols for the in-lab neutralization or degradation of this compound. Given the lack of specific data, it is strongly advised against attempting to neutralize or treat this waste in the laboratory. All disposal should be handled by qualified professionals.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Guide for (Ethylenedioxy)dimethanol
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling (ethylenedioxy)dimethanol (B9804), with a focus on personal protective equipment (PPE), operational plans, and disposal protocols.
(Ethylenedioxy)dimethanol is a hazardous substance that is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[1] Strict adherence to safety protocols is crucial to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling (ethylenedioxy)dimethanol. The following table summarizes the recommended PPE, categorized by the area of protection.
| Area of Protection | Recommended PPE | Material/Type | Key Considerations |
| Hand Protection | Chemical-resistant gloves | Protective gloves[1] | Select gloves that are chemically resistant to (ethylenedioxy)dimethanol. Always inspect gloves for signs of degradation or puncture before use. |
| Eye and Face Protection | Safety glasses with side-shields | ANSI-approved[2] | Must be worn at all times in the laboratory where chemicals are handled.[2][3] For splash hazards, a face shield should be worn in addition to safety glasses.[2][4] |
| Skin and Body Protection | Protective clothing | Lab coat[3] | A lab coat should be worn to protect against skin contact.[1] Ensure the lab coat is clean and in good condition.[3] |
| Respiratory Protection | Not normally required | N/A | Use in a well-ventilated area.[5] If ventilation is inadequate, a suitable respirator may be necessary. |
Operational and Disposal Plans
Safe Handling Procedures:
-
Ventilation: Always handle (ethylenedioxy)dimethanol in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid Contact: Avoid direct contact with the substance.[6] Do not breathe mist, gas, or vapors.[6]
-
Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in areas where chemicals are handled.[5][7]
-
Storage: Store in a cool, well-ventilated area in the original, tightly sealed container.[1]
Spill Cleanup Protocol:
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.
-
Collect: Carefully transfer the absorbed material into a closable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
All waste containing (ethylenedioxy)dimethanol must be treated as hazardous waste.
-
Containers: Empty containers should be disposed of according to institutional and local regulations. They may be rinsed and recycled if permissible, or disposed of as hazardous waste.[8]
-
Waste Material: All spilled material and contaminated PPE must be collected in a labeled, sealed container for disposal by an approved hazardous waste disposal service.[1] Do not discharge into drains or rivers.[1]
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling (ethylenedioxy)dimethanol.
Caption: PPE selection and use workflow for (ethylenedioxy)dimethanol.
References
- 1. farnell.com [farnell.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. Personal Protective Equipment (PPE) [blink.ucsd.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. co.wood.oh.us [co.wood.oh.us]
- 8. unmc.edu [unmc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
